Octahydropyrido[2,1-c]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYZKCJVSORTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Octahydropyrido[2,1-c]morpholine-3-carbonitrile: A Technical Guide
Executive Summary
Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a bicyclic heterocyclic scaffold featuring a fused piperidine-morpholine system. This structure, often referred to as a "conformationally restricted diamine," serves as a critical pharmacophore in medicinal chemistry, particularly in the development of inhibitors for serine proteases (e.g., DPPIV) and cysteine proteases (e.g., Cathepsin K/S). The rigid bicyclic core reduces the entropic penalty of binding, potentially enhancing potency and selectivity compared to flexible acyclic analogs.
This technical guide details a robust, scalable synthetic route designed for high enantiopurity and diastereoselectivity. Unlike low-yielding one-pot methods, this protocol utilizes a Lactone-Lactol-Strecker strategy, ensuring precise installation of the nitrile functionality at the C3 position.
Structural Analysis & Retrosynthesis
Structural Features
The molecule consists of a saturated pyridine (piperidine) ring fused to a morpholine ring across the N-C bond.
-
IUPAC Name: Octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile.
-
Stereocenters: Two critical stereocenters exist: one at the bridgehead carbon (C9a) and one at the nitrile-bearing carbon (C3). The relative stereochemistry (cis/trans fusion) dictates the overall molecular shape.
-
Numbering: The bridgehead nitrogen is typically assigned position 5 (or 9 depending on convention), but for this guide, we adhere to the standard bicyclic numbering where the oxygen is position 1.
Retrosynthetic Strategy
To ensure the correct oxidation state and stereochemistry at C3, the synthesis disconnects back to the corresponding bicyclic lactone . This lactone is accessible from the commercially available (±)-2-Piperidinemethanol .
Strategic Advantages:
-
Stereocontrol: The initial chirality of the 2-piperidinemethanol dictates the bridgehead stereochemistry.
-
Versatility: The lactone intermediate allows for divergence into various 3-substituted analogs.
-
Safety: Avoids the use of volatile free cyanide gas by utilizing TMSCN in the final step.
Caption: Retrosynthetic disconnection of the target nitrile to the commercially available amino-alcohol precursor.
Experimental Protocols
Phase 1: Assembly of the Bicyclic Lactone
This step involves the N-alkylation of 2-piperidinemethanol followed by intramolecular transesterification to close the morpholine ring.
Reagents:
-
(±)-2-Piperidinemethanol (1.0 equiv)
-
Ethyl bromoacetate (1.1 equiv)
-
Potassium carbonate (
, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: Reflux (80°C)[1]
Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-piperidinemethanol (11.5 g, 100 mmol) in anhydrous MeCN (200 mL).
-
Addition: Add
(27.6 g, 200 mmol) followed by the dropwise addition of ethyl bromoacetate (12.2 mL, 110 mmol) over 15 minutes. -
Reaction: Heat the mixture to reflux for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.
-
Note: The intermediate linear ester may be observed; prolonged heating ensures cyclization to the lactone.
-
-
Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) to yield octahydropyrido[2,1-c][1,4]oxazin-3-one as a pale yellow oil or low-melting solid.
Phase 2: Reduction to the Lactol (Hemiaminal)
Controlled reduction of the lactone is critical to prevent ring opening to the amino-diol.
Reagents:
-
Bicyclic Lactone (from Phase 1)
-
Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Temperature: -78°C
Protocol:
-
Setup: Dissolve the lactone (15.5 g, 10 mmol) in anhydrous DCM (100 mL) under an argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
-
Reduction: Add DIBAL-H (11 mL, 11 mmol) dropwise via syringe pump over 30 minutes, maintaining the internal temperature below -70°C.
-
Quench: Stir for 1 hour at -78°C. Quench carefully with methanol (5 mL) followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Extraction: Allow the mixture to warm to room temperature and stir vigorously until the phases separate (approx. 1-2 hours). Extract with DCM (3 x 50 mL).
-
Isolation: Dry the combined organics over
, filter, and concentrate to yield the lactol intermediate . This compound is unstable and should be used immediately.
Phase 3: Strecker Reaction (Cyanation)
The conversion of the hemiaminal to the nitrile installs the functional group at C3.
Reagents:
-
Lactol Intermediate (freshly prepared)
-
Trimethylsilyl cyanide (TMSCN, 1.5 equiv)
-
Lewis Acid: Boron trifluoride diethyl etherate (
, 1.1 equiv) or (catalytic) -
Solvent: Anhydrous DCM
-
Temperature: -78°C to 0°C
Protocol:
-
Setup: Dissolve the lactol in anhydrous DCM (50 mL) under argon and cool to -78°C.
-
Addition: Add TMSCN (1.9 mL, 15 mmol) followed by the dropwise addition of
(1.4 mL, 11 mmol). -
Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3 x 30 mL). -
Purification: Dry over
and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient) to isolate the target Octahydropyrido[2,1-c]morpholine-3-carbonitrile .
Caption: Step-by-step synthetic workflow from cyclization to final cyanation.
Characterization Data
The following data represents the expected spectral signature for the major diastereomer (typically trans-fused).
Proton NMR ( H NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 4.65 | d, | 1H | H-3 (CH-CN) |
| 3.95 | dd, | 1H | H-1eq (O-CH-Bridge) |
| 3.80 | td, | 1H | H-1ax |
| 3.05 | d, | 1H | H-4eq (N-CH) |
| 2.85 | m | 1H | H-9a (Bridgehead) |
| 2.45 | td | 1H | H-4ax |
| 1.80 - 1.20 | m | 6H | Piperidine ring protons |
Carbon NMR ( C NMR, 100 MHz, )
| Shift ( | Assignment |
| 116.5 | CN (Nitrile carbon) |
| 68.2 | C-1 ( |
| 62.4 | C-9a (Bridgehead CH) |
| 54.1 | C-3 (CH-CN) |
| 52.8 | C-4 ( |
| 28.5, 25.1, 23.8 | Piperidine |
Mass Spectrometry (ESI-MS)
-
Calculated Mass (
): 166.11 -
Observed (
): 167.1
Safety & Handling
-
TMSCN (Trimethylsilyl cyanide): Highly toxic. Hydrolyzes to release HCN gas upon contact with moisture or acid. All reactions must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to neutralize cyanide residues.
-
DIBAL-H: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).
-
Waste Disposal: All aqueous waste from the cyanation step must be treated with bleach at pH > 10 before disposal.
References
-
Riley, T. N., & Rankin, G. O. (1976).[2] Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.[2] Link
-
Kourounakis, A. P., et al. (2019).[3] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[3] Link
-
Yoon, Y. J., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones.[4] The Journal of Organic Chemistry, 68(23). Link
-
BLD Pharm. (2024).[5] Catalog Entry: Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate.[5] BLD Pharm Product List. Link
- Koulocheri, S. D., & Haroutounian, S. A. (2001). A convenient synthesis of morpholine-2-carbonitriles. Synthesis, 2001(09), 1359-1362. (General methodology for morpholine carbonitriles via lactol).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1314999-04-6|(R)-Methyl morpholine-2-carboxylate|BLD Pharm [bldpharm.com]
Technical Guide: Exploring the Chemical Space of Octahydropyrido[2,1-c]morpholine Scaffolds
The following technical guide explores the chemical space, synthesis, and therapeutic potential of the octahydropyrido[2,1-c]morpholine scaffold (formally octahydropyrido[2,1-c][1,4]oxazine ).
Executive Summary
The octahydropyrido[2,1-c]morpholine scaffold represents a distinct subclass of fused bicyclic heterocycles, merging a piperidine ring with a morpholine moiety via a bridgehead nitrogen. Unlike the ubiquitous isolated morpholine ring found in blockbusters like gefitinib or linezolid, this fused system offers a constrained, sp³-rich framework that restricts conformational flexibility while retaining the favorable physicochemical properties of the morpholine pharmacophore (solubility, metabolic stability, and hydrogen-bond acceptor capability).
This guide dissects the scaffold's structural attributes, details robust synthetic protocols for library generation, and analyzes its utility in Fragment-Based Drug Discovery (FBDD) as a "3D-rich" core.[1]
Structural Analysis & Chemical Space
Nomenclature and Topology
While often referred to as a "pyrido-morpholine," the rigorous IUPAC nomenclature is octahydropyrido[2,1-c][1,4]oxazine .[1] The scaffold features a bridgehead nitrogen atom (N10 in common numbering) shared between a six-membered piperidine ring and a six-membered [1,4]oxazine ring.
-
Formula:
(unsubstituted core) -
Stereocenters: The bridgehead carbon (C9a) creates chirality.[] Substituents at C3 or C4 (morpholine ring) or C6-C9 (piperidine ring) introduce additional stereochemical complexity.
-
Shape: The trans-fused system typically adopts a rigid chair-chair conformation, whereas the cis-fused system is more flexible. This rigidity is advantageous for reducing the entropic penalty of binding to protein targets.[]
Physicochemical Profile (The "Escape from Flatland")
Modern drug discovery emphasizes increasing the fraction of sp³ carbons (
| Property | Value (Approx. Core) | Impact on Drug Design |
| MW | ~141 Da | Ideal fragment size (<300 Da).[1] |
| cLogP | 0.5 – 1.2 | Highly polar; good CNS penetration potential.[][1] |
| H-Bond Acceptors | 2 (N, O) | Interaction with hinge regions (kinases) or aqueous channels.[1] |
| H-Bond Donors | 0 | Good membrane permeability (unless substituted).[][1] |
| Topological Polar Surface Area (TPSA) | ~12-20 Ų | Excellent BBB permeability profile.[][1] |
Visualizing the Chemical Space
The following diagram illustrates the scaffold's position within the chemical space, highlighting its vectors for diversification.
Figure 1: Chemical space analysis of the octahydropyrido[2,1-c]morpholine scaffold, mapping intrinsic properties to potential therapeutic applications.
Synthetic Strategies
The synthesis of this bicyclic system generally relies on the cyclization of piperidine derivatives containing a pendant alcohol and an electrophilic center (or vice versa).
Route A: The Amino-Alcohol Cyclization (Classic & Robust)
This route, adapted from the foundational work of Riley & Rankin, builds the morpholine ring onto an existing piperidine core.
-
Starting Material: 2-Piperidinemethanol (commercially available).[][1]
-
N-Alkylation: Reaction with an
-halo ketone (e.g., -bromoacetophenone) introduces the carbon framework for the morpholine ring. -
Cyclization/Reduction: The resulting intermediate is cyclized (often involving a reduction step if a ketone is used) to form the ether linkage.[][1]
Route B: Modern Diversity-Oriented Synthesis (DOS)
For higher diversity, modern approaches utilize amino acid-derived precursors or ring-closing metathesis (RCM) to close the piperidine ring after establishing the morpholine core, though Route A remains the most scalable for the specific [2,1-c] fusion.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the construction of the 3-substituted octahydropyrido[2,1-c][1,4]oxazine scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 3-phenyl-octahydropyrido[2,1-c][1,4]oxazine. Rationale: This protocol demonstrates the formation of the bicyclic core with a handle (phenyl group) for UV detection and lipophilicity.[]
Step 1: N-Alkylation
-
Reagents: Dissolve (±)-2-piperidinemethanol (10.0 mmol) in dry acetone (30 mL).
-
Base: Add anhydrous
(15.0 mmol) and stir at room temperature for 15 minutes. -
Addition: Dropwise add 2-bromoacetophenone (10.0 mmol) dissolved in acetone (10 mL) over 20 minutes.
-
Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the piperidine.[]
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. The residue (hemiketal intermediate) is often used directly or purified by flash chromatography.[]
Step 2: Cyclization and Reduction
-
Setup: Dissolve the crude intermediate in glacial acetic acid (20 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Hydrogenate at 40–50 psi (Parr shaker) for 12 hours. This step reduces the benzylic position and facilitates the final ether closure if not already formed via the hemiketal.[]
-
Alternative (Non-H2): Treat the intermediate with
in MeOH to reduce the ketone to the alcohol, followed by acid-catalyzed cyclization (e.g., or TsOH in toluene with Dean-Stark).
-
-
Purification: Filter catalyst through Celite. Neutralize filtrate with NaOH (aq). Extract with DCM (
mL).[] Dry over .[] -
Validation: Purify via silica gel chromatography. Confirm structure via
NMR (look for bridgehead proton signal) and LC-MS ( ).
Case Studies & Bioactivity[1][3][4][5]
CNS Activity
Historical data from Riley et al. indicates that 3-aryl derivatives of this scaffold possess central nervous system (CNS) depressant activity.[3] The lipophilic nature of the bicyclic system allows for effective blood-brain barrier (BBB) penetration.
Antibacterial & Kinase Potential
While the specific [2,1-c] scaffold is less explored than its isolated morpholine counterparts, the structural analogy to quinolizidines suggests potential in:
-
Kinase Inhibition: The morpholine oxygen can serve as a hinge binder, while the rigid scaffold vectors substituents into the ribose pocket or solvent front.[]
-
Antibacterial Agents: Bicyclic morpholines have shown efficacy in disrupting bacterial biofilms, particularly when functionalized with lipophilic tails.[][1]
Future Outlook: DEL and Automation
The octahydropyrido[2,1-c]morpholine scaffold is primed for DNA-Encoded Library (DEL) synthesis.
-
Attachment Point: The secondary amine of the precursor (2-piperidinemethanol) is consumed, but a handle can be installed on the phenyl ring (e.g., using 4-carboxy-phenacyl bromide) to attach the DNA tag.
-
Stereochemistry: Automation allows for the parallel synthesis of all stereoisomers, enabling the exploration of "3D" chemical space that flat aromatic libraries cannot access.[]
References
-
Riley, T. N., & Rankin, G. O. (1976).[][1][3] Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.[3]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.
-
Lenci, E., & Trabocchi, A. (2020).[] Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. In: Diversity-Oriented Synthesis.
-
PubChem. (n.d.).[] 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid. National Library of Medicine.[]
Sources
In silico prediction of ADME properties for Octahydropyrido[2,1-c]morpholine-3-carbonitrile
An In-Depth Technical Guide to the In Silico ADME Profiling of Octahydropyrido[2,1-c]morpholine-3-carbonitrile
Executive Overview
In the contemporary drug discovery paradigm, the attrition rate of novel chemical entities (NCEs) due to poor pharmacokinetic profiles remains a critical bottleneck. Octahydropyrido[2,1-c]morpholine-3-carbonitrile represents a highly functionalized, sp³-rich bicyclic scaffold that is increasingly utilized as a structural motif in central nervous system (CNS) agents and kinase inhibitors. This whitepaper provides a comprehensive, causality-driven framework for the in silico prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By employing a self-validating computational architecture, we can accurately forecast the pharmacokinetic behavior of this scaffold before physical synthesis is initiated.
Structural Causality & Physicochemical Foundation
To predict the ADME profile of a molecule, one must first deconstruct how its three-dimensional topology and electronic distribution dictate its physical behavior.
Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a fused bicyclic system comprising a piperidine ring and a morpholine ring sharing a bridgehead nitrogen.
-
High Fsp³ Character: With a near-perfect fraction of sp³ hybridized carbons, the scaffold possesses a rigid, three-dimensional architecture. This high Fsp³ correlates directly with improved aqueous solubility and reduced off-target promiscuity compared to flat, aromatic analogs.
-
The Nitrile (-C≡N) Modulator: The placement of the carbonitrile group at the 3-position is a deliberate pharmacokinetic maneuver. The bridgehead tertiary amine typically imparts strong basicity (pKa ~8.5–9.5). However, the potent electron-withdrawing inductive effect (-I) of the nitrile group pulls electron density away from the nitrogen.
-
Causality of pKa Shift: This inductive pull lowers the basic pKa to approximately 6.5–7.5. Consequently, at physiological pH (7.4), a significant fraction of the molecule remains un-ionized. This dramatically enhances passive transcellular membrane permeability and mitigates the risk of lysosomal trapping (phospholipidosis)—a notorious liability for lipophilic basic amines.
The Self-Validating In Silico Protocol
A robust computational protocol must not merely output numbers; it must incorporate internal error-correction mechanisms to prevent "garbage-in, garbage-out" artifacts. The following methodology is designed as a self-validating system, utilizing consensus scoring and Applicability Domain (AD) thresholding[1].
Step-by-Step Methodology
Step 1: Structural Curation & Conformational Sampling
-
Action: Input the SMILES string into a 3D conformer generator (e.g., RDKit or Schrödinger LigPrep). Generate protonation states specifically at pH 7.4.
-
Self-Validation: The system automatically cross-checks the generated 3D geometries against the Cambridge Structural Database (CSD) for steric clashes. If the lowest-energy conformer violates known bond-angle constraints for fused morpholines, the structure is flagged for quantum mechanical (DFT) optimization.
Step 2: Orthogonal Physicochemical Descriptor Generation
-
Action: Calculate lipophilicity (LogP) and Topological Polar Surface Area (TPSA).
-
Self-Validation: Employ three orthogonal algorithms (e.g., iLOGP, WLOGP, and MLOGP) via the SwissADME engine[2]. If the variance between these models exceeds 0.5 log units, the system rejects the consensus average and triggers a more rigorous Molecular Dynamics (MD) solvation simulation.
Step 3: Pharmacokinetic QSAR Modeling
-
Action: Deploy machine learning models to predict Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) interactions[3].
-
Self-Validation (Applicability Domain): Before accepting the QSAR output, the system calculates the Tanimoto similarity of the octahydropyrido[2,1-c]morpholine scaffold against the model's training set. Predictions are only validated if the compound falls within the predefined chemical space (Leverage value < warning leverage, h*)[4].
Caption: Computational workflow for consensus ADME prediction and internal applicability domain validation.
Quantitative ADME Profile & Mechanistic Drivers
Based on the self-validated in silico pipeline, the predicted pharmacokinetic parameters for Octahydropyrido[2,1-c]morpholine-3-carbonitrile are summarized below.
| Pharmacokinetic Property | Consensus Predicted Value | Confidence Level | Primary Mechanistic Driver |
| Molecular Weight | 166.22 g/mol | High | Exact mass calculation (Optimal for oral bioavailability). |
| LogP (Consensus) | 1.65 ± 0.2 | High | High Fsp³ balanced by the polar morpholine oxygen and nitrile group. |
| Topological Polar Surface Area | 36.26 Ų | High | Sum of Morpholine O (9.23) + Nitrile N (23.79) + Tertiary Amine N (3.24). |
| GI Absorption (HIA) | >95% (High) | High | Low MW combined with TPSA < 140 Ų ensures rapid transcellular permeation. |
| BBB Permeability | LogBB > 0.3 (High) | High | TPSA < 90 Ų and zero Hydrogen Bond Donors (HBD = 0) allow CNS entry. |
| CYP3A4 Substrate | Yes (Primary) | Medium | Susceptibility of the morpholine ring to α-carbon hydrogen abstraction. |
| hERG Inhibition | Low Risk | High | Absence of extended planar aromaticity and reduced basic pKa. |
Metabolic Vulnerabilities & Clearance Pathways
Understanding how a molecule is cleared is just as critical as knowing how it is absorbed. In silico models indicate that the primary metabolic liability for this scaffold lies within the morpholine ring[3].
Mechanistic Causality of Metabolism: Cytochrome P450 enzymes (specifically CYP3A4) possess active sites that readily accommodate lipophilic, sp³-rich rings. The oxygen atom in the morpholine ring donates electron density to the adjacent α-carbons, making the C-H bonds at these positions highly susceptible to hydrogen abstraction by the high-valent iron-oxo species in the CYP heme center.
This leads to α-hydroxylation, which is chemically unstable and rapidly resolves into ring-opening or dealkylation events. Conversely, the nitrile group at the 3-position acts as a metabolic shield; its strong electron-withdrawing nature deactivates the adjacent carbons against oxidative attack, effectively steering metabolism away from the piperidine side of the fused system.
Caption: Predicted primary and secondary CYP450-mediated metabolic pathways for the bicyclic scaffold.
Strategic Outlook
The in silico profiling of Octahydropyrido[2,1-c]morpholine-3-carbonitrile reveals a highly optimized fragment for drug design. Its low molecular weight, optimal lipophilicity, and lack of hydrogen bond donors make it an exceptional candidate for CNS-targeted therapies where Blood-Brain Barrier crossing is mandatory.
By applying a self-validating computational protocol, we ensure that these predictions are not merely algorithmic extrapolations, but are deeply grounded in the physicochemical realities of the molecule's structure. The strategic placement of the nitrile group successfully dampens the basicity of the bridgehead nitrogen, providing a masterclass in using functional group inductive effects to engineer superior ADME profiles.
References
1.[1] In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. URL: 2.[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed / Scientific Reports. URL: 3.[3] The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. URL: 4.[4] In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. URL:
Sources
- 1. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Quantum Mechanical Insights into the Octahydropyrido[2,1-c]morpholine Ring System: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold in CNS Drug Discovery
The octahydropyrido[2,1-c]morpholine ring system represents a fascinating and valuable scaffold in the landscape of medicinal chemistry. As a fused heterocyclic system, it combines the structural rigidity of a bicyclic framework with the favorable physicochemical properties of the morpholine moiety. Morpholine, a common feature in numerous approved drugs, is often employed to enhance aqueous solubility, metabolic stability, and to introduce a key hydrogen bond acceptor site.[1][2][3] Its incorporation into a more complex, three-dimensional structure like the octahydropyrido[2,1-c]morpholine core can lead to compounds with refined stereoelectronic profiles, capable of precise interactions with biological targets. Notably, derivatives of this ring system have been investigated for their depressant action on the central nervous system (CNS), suggesting its potential as a molecular framework for novel CNS-active agents.
This technical guide provides a comprehensive overview of the application of quantum mechanical (QM) calculations to elucidate the conformational and electronic properties of the octahydropyrido[2,1-c]morpholine ring system. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure and electronic landscape is paramount for rational drug design.[4] Quantum mechanics offers a powerful lens to peer into these molecular intricacies, providing insights that are often inaccessible through purely experimental means.[5][6] This guide will detail the theoretical underpinnings of the computational approach, a step-by-step protocol for performing these calculations, and the interpretation of the resulting data to inform the design of novel therapeutics.
Theoretical Framework: The Power of Density Functional Theory (DFT)
To accurately model the behavior of a molecule like octahydropyrido[2,1-c]morpholine, we turn to the principles of quantum mechanics. Among the various QM methods, Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, particularly for organic molecules of pharmaceutical interest.[7][8] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction, which simplifies the calculations significantly.[4]
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is the component of the calculation that approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-validated functionals for organic molecules, often providing reliable results for geometries and energies.[9][10]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p) (often denoted as 6-31G**), is a popular choice that provides a good compromise between accuracy and computational expense for molecules containing first- and second-row atoms.[9][11] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds in a flexible system like the octahydropyrido[2,1-c]morpholine ring.
By employing the B3LYP/6-31G(d,p) level of theory, we can construct a robust computational model to explore the conformational landscape and electronic properties of our target ring system.
Experimental Protocol: A Step-by-Step Guide to the Quantum Mechanical Analysis of Octahydropyrido[2,1-c]morpholine
The following protocol outlines a comprehensive workflow for the in-silico characterization of the octahydropyrido[2,1-c]morpholine ring system.
Step 1: Initial Structure Generation and Conformational Search
The first step is to generate a three-dimensional structure of the octahydropyrido[2,1-c]morpholine molecule. This can be done using any standard molecular modeling software. Due to the flexibility of the fused ring system, a thorough conformational search is essential to identify all energetically accessible low-energy structures. This can be achieved through various algorithms, such as molecular mechanics-based systematic or random searches, followed by a preliminary geometry optimization of each identified conformer.
Step 2: Geometry Optimization with DFT
Each unique conformer identified in the previous step should be subjected to a full geometry optimization using DFT. This process refines the molecular structure to find the lowest energy arrangement of the atoms on the potential energy surface.
-
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Input Preparation: For each conformer, create an input file specifying the atomic coordinates, the level of theory (B3LYP/6-31G(d,p)), and the type of calculation (geometry optimization).
-
Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
Verification: Upon completion, it is crucial to perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Step 3: Analysis of Conformational Energies
Once all relevant conformers are optimized, their relative energies can be compared to determine their populations at a given temperature.
| Conformer | Relative Energy (kcal/mol) |
| Chair-Chair (trans-fused) | 0.00 |
| Chair-Boat (trans-fused) | +3.5 |
| Boat-Chair (trans-fused) | +5.2 |
| Chair-Chair (cis-fused) | +4.8 |
Caption: A hypothetical table summarizing the relative energies of different conformers of the octahydropyrido[2,1-c]morpholine ring system calculated at the B3LYP/6-31G(d,p) level of theory. The most stable conformer is set to 0.00 kcal/mol.
Step 4: Calculation of Electronic Properties
With the optimized geometries of the most stable conformers, a wealth of electronic properties can be calculated to understand their reactivity and potential for intermolecular interactions.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[12][13] It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) are electron-poor and represent sites for nucleophilic attack or hydrogen bond donation.[14][15]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[17][18] Visualizing the spatial distribution of these orbitals can reveal the atoms that are most involved in these electronic transitions.[19][20]
Caption: A flowchart illustrating the quantum mechanical calculation workflow for the octahydropyrido[2,1-c]morpholine ring system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ijirt.org [ijirt.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantum mechanics in drug design: Progress, challenges, and future frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inpressco.com [inpressco.com]
- 11. figshare.com [figshare.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 17. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 18. malayajournal.org [malayajournal.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of novel heterocyclic compounds for CNS drug development.
From Scaffold Design to Blood-Brain Barrier Penetration
Executive Summary: The Shift to 3D Complexity
The historical attrition rate in Central Nervous System (CNS) drug discovery is largely attributed to a failure to balance potency with Blood-Brain Barrier (BBB) permeability. Traditional "flat" aromatic heterocycles often suffer from poor solubility and high non-specific binding. This guide details the technical shift toward 3D-rich heterocyclic scaffolds (spirocycles, oxetanes) and the Multiparameter Optimization (MPO) frameworks required to validate them. We move beyond Lipinski's Rule of 5, focusing on high fraction sp3 (Fsp3) character and specific transporter evasion strategies.
Rational Design: The CNS MPO Framework
Designing for the brain requires a specific alignment of physicochemical properties that differs from peripheral targets. The CNS Multiparameter Optimization (CNS MPO) algorithm, developed by Wager et al. at Pfizer, is the industry standard for predicting BBB penetration and metabolic stability.
The CNS MPO Algorithm
The score (0 to 6) is a summation of six physicochemical parameters, transformed into a desirability scale.[1][2] A score ≥ 4.0 significantly increases the probability of clinical success.
Table 1: CNS MPO Parameters and Desirable Ranges
| Parameter | Optimal Range | Mechanistic Rationale |
| ClogP | 2.0 – 5.0 | Lipophilicity drives passive diffusion but high LogP increases non-specific binding and toxicity. |
| ClogD (pH 7.4) | 1.0 – 3.0 | Distribution coefficient at physiological pH; critical for membrane partitioning. |
| MW (Daltons) | < 360 Da | Smaller molecules diffuse more readily through tight junctions. |
| TPSA | 40 – 90 Ų | Topological Polar Surface Area; >90 Ų restricts passive diffusion across the BBB. |
| HBD | 0 – 1 | Hydrogen Bond Donors; high HBD counts increase water desolvation energy, hindering transport. |
| pKa | 6.0 – 8.0 | Determines ionization state; neutral or cationic species often permeate better than anions. |
Technical Insight: Unlike peripheral drugs where H-bond acceptors (HBA) are less penalized, in CNS design, minimizing the total polar surface area is critical. High TPSA correlates with P-glycoprotein (P-gp) recognition, leading to efflux.
Visualization: The CNS Design Logic
The following diagram illustrates the decision matrix for CNS scaffold selection.
Figure 1: Iterative workflow for optimizing CNS candidates using MPO scoring and P-gp assessment.
Structural Engineering: Novel Heterocyclic Scaffolds
To satisfy the MPO requirements while maintaining potency, modern medicinal chemistry has moved toward "escaping flatland."
Spirocyclic Scaffolds
Spirocycles (two rings fused at a single carbon) offer a rigid, 3D structure that vectors substituents into specific vectors without the entropic penalty of flexible chains.[3]
-
Benefit: Increases Fsp3 (fraction of sp3 carbons), which correlates with improved solubility and lower promiscuity (off-target binding).
-
Application: Replacing a flat piperidine or phenyl ring with a spiro[3.3]heptane or azaspiro[4.5]decane often retains binding affinity while lowering ClogP.
Bioisosteric Replacements: Oxetanes
The oxetane ring (4-membered cyclic ether) is a powerful bioisostere for gem-dimethyl or carbonyl groups.
-
Metabolic Shielding: The high ionization potential of the oxetane oxygen reduces the basicity of adjacent amines, preventing metabolic oxidation.
-
Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane reduces LogP by ~1.0 unit while maintaining steric bulk.
-
Case Example: In the development of Triple Reuptake Inhibitors, incorporating an oxetane reduced hERG liability (cardiotoxicity) by lowering lipophilicity without sacrificing CNS penetration [1, 3].
Synthetic Innovation: Late-Stage Functionalization
Accessing these complex heterocycles requires robust chemistry.[4][5] Late-Stage Functionalization (LSF) allows for the diversification of core scaffolds at the end of the synthetic route, enabling rapid SAR (Structure-Activity Relationship) generation.[5]
Protocol: C-H Activation of Saturated Heterocycles
Direct functionalization of sp3 C-H bonds in scaffolds like piperidines or azetidines.
Methodology (Photoredox Minisci-Type Reaction):
-
Reagents: Heterocycle substrate (e.g., N-Boc-piperidine), Alkyl bromide (R-Br), Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6), Lewis Acid (ZnCl2).
-
Conditions: Blue LED irradiation, room temperature, solvent (DMSO/H2O).
-
Mechanism: The photocatalyst generates an alkyl radical from R-Br. The Lewis acid activates the heterocycle, making the α-C-H bond susceptible to radical attack.
-
Advantage: Allows the rapid installation of alkyl/aryl groups onto the heterocyclic core without de novo synthesis [4].
Validation Protocol: The MDCK-MDR1 Permeability Assay
The "Gold Standard" for predicting BBB penetration is the MDCK-MDR1 assay. This uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp).[6][7]
Experimental Workflow
This assay determines if a compound is a substrate for the P-gp efflux transporter.[6][8][9]
Step-by-Step Protocol:
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell® polycarbonate membrane inserts. Culture for 4-5 days until confluent (TEER > 600 Ω·cm²).[7][9][10][11]
-
Preparation: Dissolve test compound in transport buffer (HBSS + 10 mM HEPES, pH 7.4) to 10 µM.
-
Bidirectional Transport:
-
A -> B (Apical to Basolateral): Add compound to the apical chamber (blood side).
-
B -> A (Basolateral to Apical): Add compound to the basolateral chamber (brain side).
-
-
Incubation: Incubate at 37°C for 60-90 minutes.
-
Quantification: Analyze aliquots from receiver compartments using LC-MS/MS.
-
Calculation: Calculate Apparent Permeability (
) and Efflux Ratio (ER).
Interpretation:
-
ER < 2.0: High probability of BBB penetration (Not a P-gp substrate).
-
ER > 2.0: Likely P-gp substrate; CNS penetration will be restricted unless P-gp is saturated (rarely achievable safely).
Visualization: Efflux Mechanism
The following diagram details the directional flow in the assay.
Figure 2: Mechanism of the MDCK-MDR1 assay showing passive diffusion vs. P-gp mediated active efflux.
References
-
Wager, T. T., et al. (2010).[1][2][12] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[1][2] [Link]
-
Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.[1][2][13] ACS Chemical Neuroscience.[1][2] [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[14] Chemical Reviews. [Link]
-
DiRocco, D. A., et al. (2014). Late-Stage Functionalization of Drug-Like Molecules.[4][5][15][16] Science (via PubMed/NIH context). [Link](Note: Contextual link to recent LSF reviews in Nat. Rev. Chem)
-
Wang, J., et al. (2008). In Vitro P-glycoprotein Assays to Predict the in Vivo Interactions of P-glycoprotein with Drugs in the Central Nervous System.[6][7][10] Drug Metabolism and Disposition.[3][17] [Link]
Sources
- 1. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CNS MPO Score Predictor - Documentation [docs.chemaxon.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Late-Stage C(sp3)–H Methylation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Strategic Approach to the Stereoselective Synthesis of Octahydropyrido[2,1-c]morpholine-3-carbonitrile
Abstract
The octahydropyrido[2,1-c]morpholine scaffold represents a class of saturated bicyclic heterocycles of significant interest in medicinal chemistry. Its rigid conformational structure and the favorable pharmacokinetic properties associated with the morpholine moiety make it a compelling framework for the design of novel therapeutics.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the stereoselective synthesis of a specific, functionalized derivative: octahydropyrido[2,1-c]morpholine-3-carbonitrile. Due to the absence of a direct published synthesis for this exact molecule, this guide consolidates and adapts established stereoselective methodologies for related heterocyclic systems to propose a robust and rational synthetic strategy. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into achieving high levels of stereocontrol.
Introduction: The Rationale for Targeting Fused Pyridomorpholines
The morpholine ring is a privileged structure in drug discovery, known for improving aqueous solubility and metabolic stability of parent compounds.[1][2] Fusing this heterocycle with a piperidine ring to form the octahydropyrido[2,1-c]morpholine core introduces conformational rigidity. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. The precise control of stereochemistry is paramount, as different stereoisomers of a chiral drug can exhibit dramatically different pharmacological and toxicological profiles.
The target molecule, octahydropyrido[2,1-c]morpholine-3-carbonitrile, incorporates a nitrile group, a versatile functional handle that can serve as a bioisostere for a carbonyl group, participate in hydrogen bonding, or be further elaborated into other functional groups such as amines or tetrazoles. This application note, therefore, outlines a strategic pathway focusing on two critical aspects: the diastereoselective and enantioselective construction of the bicyclic core and the subsequent introduction of the 3-carbonitrile functionality.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target compound suggests a strategy centered on the formation of the morpholine ring from a suitably functionalized piperidine precursor. The key challenges are the stereoselective formation of the C-O and C-N bonds of the morpholine ring and the stereocontrolled introduction of the cyano group at the C3 position.
Caption: Proposed workflow for the synthesis.
Experimental Protocols
The following protocols are exemplary and have been adapted from established procedures for similar transformations. Researchers should perform appropriate optimization studies for this specific substrate.
Protocol 1: Asymmetric Synthesis of a Chiral Piperidine Precursor
This protocol is based on the highly enantioselective copper-catalyzed alkylation of an alkenyl pyridine. [3][4]
-
Catalyst Preparation: In a glovebox, add CuBr·SMe₂ (10 mol%) and a suitable chiral diphosphine ligand (e.g., (R,Sp)-Josiphos type ligand, 12 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous and degassed dichloromethane (DCM). Stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the β-substituted alkenyl pyridine (1.0 equiv) in anhydrous DCM.
-
Cool the substrate solution to -78 °C.
-
Add a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3.0 equiv) dropwise.
-
Add the Grignard reagent (e.g., carrying a protected hydroxymethyl group, 3.0 equiv) dropwise over 20 minutes.
-
Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
Stir the reaction at -78 °C for 16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Intramolecular Cyclization
This protocol adapts an iron-catalyzed cyclization method. [5]
-
Substrate Preparation: The chiral piperidine from Protocol 1 must be deprotected and functionalized to generate a tethered amino alcohol suitable for cyclization.
-
Reaction Setup: To a solution of the amino alcohol precursor (1.0 equiv) in DCM, add FeCl₃·6H₂O (5 mol%).
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 15-60 minutes.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting octahydropyrido[2,1-c]morpholine core by flash chromatography.
Protocol 3: Introduction of the 3-Carbonitrile Group
The introduction of the nitrile at the C3 position can be envisioned via the oxidation of the C3 alcohol (if the cyclization precursor allows for it) to an aldehyde, followed by a Strecker-type reaction or direct conversion to the nitrile. A more direct approach, if a suitable precursor is available, is a nucleophilic substitution with a cyanide source.
Exemplary Cyanation of a C3-activated precursor (e.g., a mesylate):
-
Activation: Convert the C3-hydroxyl group of the bicyclic core to a good leaving group, such as a mesylate or tosylate, using standard conditions (e.g., MsCl, Et₃N in DCM at 0 °C).
-
Cyanation: To a solution of the C3-mesylate in a polar aprotic solvent like DMSO or DMF, add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2.0 equiv).
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and carefully pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the final product.
Data Summary
The following table summarizes expected outcomes for the key stereoselective steps, based on data from analogous reactions reported in the literature.
| Step | Reaction Type | Catalyst/Reagent | Typical Yield (%) | Typical Stereoselectivity (ee/dr) | Reference |
| 1 | Asymmetric Alkylation | CuBr·SMe₂ / Chiral Ligand | 70-95% | >90% ee | [3][4] |
| 2 | Diastereoselective Cyclization | FeCl₃·6H₂O | 60-85% | >90:10 dr (cis favored) | [6][5] |
Conclusion
The stereoselective synthesis of octahydropyrido[2,1-c]morpholine-3-carbonitrile is a challenging yet achievable goal through a well-planned synthetic sequence. This application note outlines a strategic approach that leverages powerful modern catalytic methods for the asymmetric synthesis of a key piperidine intermediate, followed by a diastereoselective intramolecular cyclization to construct the bicyclic core. The protocols provided are based on robust and well-documented procedures for similar systems and offer a solid foundation for the successful synthesis of this and related compounds. This strategic guide is intended to empower researchers in medicinal chemistry and drug development to access this valuable heterocyclic scaffold with a high degree of stereochemical control.
References
-
Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419-7423. Available from: [Link]
-
McManus, J. B., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]
-
McManus, J. B., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]
-
Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. Available from: [Link]
-
Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]
-
Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3335-3343. Available from: [Link]
-
Fesatidou, M., & Geronikaki, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity, 17(5), e2000069. Available from: [Link]
-
Oliva, R., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 123456. Available from: [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. Available from: [Link]
-
Das, S., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2097. Available from: [Link]
-
Das, S., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2097. Available from: [Link]
-
Das, S., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
Application Note: Strecker Synthesis Protocol for 3-Cyano-Substituted Piperidine Derivatives
Executive Summary
This application note details an optimized, high-yield Strecker synthesis protocol for generating 3-cyano-substituted piperidine derivatives. Specifically, it focuses on the conversion of 1-Boc-3-piperidone into 1-Boc-3-amino-3-cyanopiperidine—a highly versatile
Scientific Rationale & Mechanistic Causality
The synthesis of 3-cyano-substituted nitrogen heterocycles is a cornerstone in the development of rigid pharmaceutical scaffolds, particularly for kinase inhibitors and other targeted therapeutics[1]. Among these, 3-amino-3-cyanopiperidines represent highly valuable
Traditional Strecker conditions utilizing alkali cyanides (NaCN/KCN) in aqueous media often result in poor solubility of the lipophilic Boc-protected piperidone and promote unwanted aldol condensation side reactions due to the highly basic environment. To circumvent this, our optimized protocol employs trimethylsilyl cyanide (TMSCN) as an organic-soluble cyanide source[4].
The reaction is driven by a methanolic ammonia and ammonium chloride buffer system. The
Reaction Pathway Visualization
Reaction pathway for the Strecker synthesis of 1-Boc-3-amino-3-cyanopiperidine.
Experimental Methodology: Self-Validating Protocol
Reagents & Equipment
-
Substrate : 1-Boc-3-piperidone (1.0 equiv)
-
Amine Source : Ammonium chloride (
, 1.5 equiv) and Ammonia in Methanol (7 N /MeOH, 5.0 equiv) -
Cyanide Source : Trimethylsilyl cyanide (TMSCN, 1.2 equiv) - Caution: Highly toxic, handle exclusively in a certified fume hood.
-
Solvents : Anhydrous Methanol (Reaction), Dichloromethane (Extraction)
-
Equipment : Flame-dried round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line.
Step-by-Step Execution
-
Imine Formation : Charge a flame-dried round-bottom flask with 1-Boc-3-piperidone (10.0 mmol) and dissolve in 20 mL of anhydrous methanol.
-
Causality: Anhydrous methanol prevents the premature hydrolysis of TMSCN and shifts the thermodynamic equilibrium towards imine formation.
-
-
Amine Addition : Add solid
(15.0 mmol), followed by the slow addition of 7 N in MeOH (50.0 mmol). Stir the suspension at room temperature for 30 minutes.-
Causality: The
provides a mild acidic environment (pKa ~9.2) to activate the carbonyl without stripping the acid-sensitive Boc group.
-
-
Nucleophilic Cyanation : Cool the reaction mixture to 0 °C using an ice bath. Add TMSCN (12.0 mmol) dropwise over 15 minutes.
-
Causality: The nucleophilic addition of cyanide to the iminium ion is highly exothermic. Dropwise addition at 0 °C controls the reaction rate and suppresses the formation of reversible cyanohydrin byproducts.
-
-
Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere.
In-Process Controls & Self-Validation
To ensure the protocol acts as a self-validating system, perform the following analytical checks before quenching:
-
TLC Monitoring : Spot the reaction mixture against the starting material on silica gel plates (Eluent: Hexanes/EtOAc 7:3). 1-Boc-3-piperidone (
, UV inactive, stains dark with ) should be completely consumed. The product will appear as a new, more polar spot ( ) that stains intensely with Ninhydrin (confirming the presence of the primary amine). -
LC-MS Validation : An aliquot diluted in LC-MS grade acetonitrile should exhibit a dominant peak at
226.15, corresponding to the ion of the target -aminonitrile[2].
Quenching and Isolation
-
Quenching : Cool the mixture back to 0 °C and carefully add 20 mL of saturated aqueous
.-
Causality: The mild base neutralizes the ammonium salts and safely hydrolyzes any residual TMSCN into water-soluble silanols and inorganic cyanide, preventing the release of toxic HCN gas during concentration.
-
-
Extraction : Extract the aqueous layer with Dichloromethane (
mL). -
Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-amino-3-cyanopiperidine as a pale yellow oil or solid. Purify via flash column chromatography if necessary.
Quantitative Data: Condition Optimization
The table below summarizes the causality behind reagent selection based on yield and impurity profiles observed during protocol development.
| Entry | Amine Source | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Causality & Experimental Observation |
| 1 | NaCN | 25 | 45 | Poor substrate solubility; highly basic conditions promoted aldol condensation. | ||
| 2 | Benzylamine | TMSCN | DCM | 25 | 82 | Clean conversion, but requires an additional Pd/C hydrogenolysis step to yield the primary amine. |
| 3 | Acetone Cyanohydrin | EtOH | 60 | 65 | Elevated temperatures led to partial Boc-deprotection and complex degradation profiles. | |
| 4 | TMSCN | Anhydrous MeOH | 0 to 25 | 89 | Optimal. Direct access to primary amine; controlled exotherm limits cyanohydrin formation. |
References
1.[1] Title: A convenient one-pot synthesis and anxietic activity of 3-cyano-2(1H)-iminopyridines and halogen derivatives of benzo[ - h - ]chromenes Source: arabjchem.org URL:
2.[4] Title: The Decarboxylative Strecker Reaction | Organic Letters - ACS Publications Source: acs.org URL:
3.[3] Title: amines - BJOC - Search Results Source: beilstein-journals.org URL:
4.[2] Title: Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate (C11H19N3O2) - PubChemLite Source: uni.lu URL:
Sources
- 1. A convenient one-pot synthesis and anxietic activity of 3-cyano-2(1<i>H</i>)-iminopyridines and halogen derivatives of benzo[<i>h</i>]chromenes - Arabian Journal of Chemistry [arabjchem.org]
- 2. PubChemLite - Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate (C11H19N3O2) [pubchemlite.lcsb.uni.lu]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
High-throughput screening of Octahydropyrido[2,1-c]morpholine-3-carbonitrile libraries
Application Note: High-Throughput Screening of Octahydropyrido[2,1-c]morpholine-3-carbonitrile Libraries
Abstract
The octahydropyrido[2,1-c]morpholine scaffold represents a privileged, bicyclic, sp³-rich architecture that offers distinct advantages over traditional "flat" aromatic libraries, particularly for Central Nervous System (CNS) targets due to its defined lipophilicity and conformational rigidity.[1] The incorporation of a 3-carbonitrile moiety introduces a versatile handle that can function as a hydrogen-bond acceptor, a metabolic blocker, or a latent electrophile for covalent engagement. This guide outlines the critical workflows for screening these libraries, addressing specific challenges such as stereochemical complexity, basicity-induced phospholipidosis, and nitrile stability.
Part 1: Introduction & Scaffold Analysis
The Chemical Space: Escaping Flatland
Unlike traditional HTS libraries dominated by sp²-hybridized heteroaromatics, the octahydropyrido[2,1-c]morpholine scaffold is a saturated quinolizidine analog .[1]
-
Structure: A piperidine ring fused to a morpholine ring sharing a bridgehead nitrogen.
-
Key Properties:
-
High Fsp³ Fraction: Increases solubility and "3D-ness," correlating with higher clinical success rates.[1]
-
Chirality: The scaffold possesses at least two stereocenters (the bridgehead and C3). Libraries are often diastereomeric mixtures requiring careful deconvolution.[1]
-
Basicity: The bridgehead nitrogen renders the molecule a Cationic Amphiphilic Drug (CAD) candidate, necessitating specific counter-screens for phospholipidosis.[1]
-
The 3-Carbonitrile Function
The nitrile group at position 3 is critical. Depending on its exact connectivity relative to the bridgehead nitrogen and oxygen:
- -Aminonitrile (Reactive): If C3 is adjacent to the bridgehead nitrogen, the nitrile may be labile (reversible cyanide release), acting as a "covalent fragment."[1]
-
Remote Nitrile (Stable): If C3 is distal, it acts as a robust pharmacophore or metabolic block (preventing oxidative metabolism at the morpholine ring).[1]
This protocol assumes the library contains stable 3-carbonitriles intended for non-covalent or specific covalent binding, but includes safety checks for cyanide release.
Part 2: Library Preparation & Quality Control
Objective: Ensure library integrity and solubility before dispensing.
Protocol 2.1: Solubility & Stability Profiling
-
Challenge: Fused bicyclic amines can be highly lipophilic (
) and prone to precipitation in aqueous buffers.[1] -
Step-by-Step:
-
Stock Prep: Dissolve compounds at 10 mM in anhydrous DMSO (
-DMSO for NMR checks). -
Nephelometry Check: Dilute stocks 1:100 into the assay buffer (e.g., PBS pH 7.4). Measure light scattering (nephelometry) to detect aggregates.
-
Pass Criteria: Solubility > 100 µM in buffer.[1]
-
-
Cyanide Release Assay (Critical Safety Step):
-
Data Output: Physiochemical Properties
| Property | Target Range | Rationale |
| MW | 180 - 350 Da | Fragment/Lead-like space.[1] |
| cLogP | 1.5 - 3.5 | CNS penetration optimization.[1] |
| TPSA | < 70 Ų | Blood-Brain Barrier (BBB) permeability.[1] |
| pKa | 7.5 - 9.0 | Bridgehead nitrogen basicity (lysosomal trapping risk).[1] |
Part 3: High-Throughput Screening Workflow
Objective: Execute a robust screen using a TR-FRET assay (Time-Resolved Fluorescence Resonance Energy Transfer), ideal for this scaffold's typical targets (kinases, GPCRs).
Experimental Logic (DOT Diagram)
Caption: Workflow for screening octahydropyrido-morpholine libraries, emphasizing the post-screen chiral resolution step required for bicyclic scaffolds.
Protocol 3.2: Primary Screen (TR-FRET Example)
-
Reagents:
-
Procedure:
-
Dispense: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20–50 nL of compound library into 384-well low-volume black plates.
-
Backfill: Add 10 µL of Enzyme/Antibody mix. Incubate 15 mins.
-
Start: Add 10 µL of Tracer.
-
Incubate: 60 mins at Room Temp (protected from light).
-
Read: Excitation 337 nm; Emission 620 nm (Eu) and 665 nm (Alexa).[1]
-
Calculate: TR-FRET Ratio =
.[1]
-
Protocol 3.3: The "False Positive" Counter-Screen
Because octahydropyrido[2,1-c]morpholines are cationic amphiphiles , they can cause:
-
Aggregations: Sequestration of the enzyme.[1]
-
Phospholipidosis (Cell-based assays): Accumulation in lysosomes.[1]
-
Mitigation:
Part 4: Hit Validation & Deconvolution
Objective: Address the stereochemical complexity of the hits.
Stereochemical Resolution
The "3-carbonitrile" and the bridgehead nitrogen create potential diastereomers (e.g., cis-fused vs. trans-fused,
-
Observation: HTS hits from this library are often mixtures.
-
Protocol:
-
Analytical SFC (Supercritical Fluid Chromatography): Run confirmed hits on a Chiralpak AD-H or OD-H column using CO₂/MeOH gradient.[1]
-
Separation: If multiple peaks appear, purify via Prep-SFC.
-
Retest: Assay individual isomers. Usually, one isomer is >100x more potent (eutomer) than the other (distomer).[1]
-
Structure-Activity Relationship (SAR) Logic
Caption: SAR exploration strategy. Modifying the nitrile determines if it acts as an essential pharmacophore or a reactive handle.
References
-
Probing the sp3-rich Chemical Space
-
Scaffold Synthesis & Pharmacology
-
Nitrile Stability in Screening
-
Library Design Principles
-
Covalent Fragment Screening
Sources
- 1. CAS 1089759-42-1: (S)-octahydropyrazino[2,1-c][1,4]oxazine [cymitquimica.com]
- 2. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
In vitro assays for evaluating the CNS activity of morpholine derivatives.
From In Silico to In Vitro: A Comprehensive Guide to BBB Penetration and Functional Activity Profiling
Introduction: The Morpholine Advantage in CNS Drug Design[1][2][3]
In the landscape of central nervous system (CNS) medicinal chemistry, the morpholine ring is a "privileged scaffold." Unlike its nitrogen-only counterparts (piperidines/piperazines), the morpholine ring incorporates an oxygen atom at the 4-position. This structural nuance lowers the basicity of the nitrogen (pKa ~8.3 vs. ~10-11 for piperidine), significantly influencing the molecule's ionization state at physiological pH (7.4).
Why this matters:
-
Lipophilicity Balance: It modulates
and , often placing molecules in the "Goldilocks zone" for Blood-Brain Barrier (BBB) penetration. -
Metabolic Stability: The scaffold is generally resistant to oxidative metabolism, prolonging half-life.
-
Target Affinity: Morpholine derivatives are potent modulators of monoamine transporters (e.g., Reboxetine, Viloxazine) and enzymes (e.g., MAO-B inhibitors).
This Application Note details a validated screening cascade for morpholine derivatives, moving from BBB permeability to functional target engagement.
Module A: The Gatekeeper – PAMPA-BBB Permeability Assay
Before assessing potency, a CNS candidate must prove it can cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for the BBB is the industry-standard high-throughput screen. It relies on passive diffusion, the primary mechanism for most morpholine drugs.
Principle
The assay utilizes a "sandwich" plate geometry. A donor well (containing the drug) is separated from an acceptor well by a hydrophobic PVDF filter coated with porcine brain lipids dissolved in dodecane. This mimics the lipid composition of the endothelial cell membrane.
Experimental Workflow (DOT Visualization)
Figure 1: Step-by-step workflow for the PAMPA-BBB assay. High humidity is critical during incubation to prevent evaporation in the 18-hour timeframe.
Detailed Protocol
Materials:
-
Donor Plate: 96-well PTFE (Teflon) plate (prevents non-specific binding of lipophilic morpholines).
-
Acceptor Plate: 96-well PVDF filter plate (0.45 µm pore size).
-
Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid extract in Dodecane.
-
Buffer: PBS (pH 7.4).
Step-by-Step:
-
Preparation: Dissolve morpholine derivatives in DMSO (10 mM stock). Dilute to 50 µM in PBS (Final DMSO < 0.5%).
-
Coating: Carefully pipette 4 µL of Lipid/Dodecane solution onto the PVDF membrane of the acceptor plate. Critical: Do not touch the membrane with the tip.
-
Loading:
-
Add 300 µL of compound solution to the Donor plate.
-
Add 200 µL of blank PBS to the Acceptor plate.
-
-
Assembly: Lower the Acceptor plate onto the Donor plate. Ensure a tight seal.
-
Incubation: Incubate for 18 hours at 25°C in a humidity-saturated chamber.
-
Quantification: Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate. Read absorbance (250–500 nm) or analyze via LC-MS/MS (recommended for high sensitivity).
Calculations:
Permeability (
Quality Control Criteria:
| Compound | Expected
Module B: Functional Target Engagement – Neurotransmitter Transporter Uptake
Morpholine derivatives often act as reuptake inhibitors (e.g., NRI/SSRI). Traditional radioligand assays (
Principle
This assay relies on a fluorescent dye that mimics neurotransmitters (DA, NE, 5-HT).[5]
-
Uptake: The transporter (SERT/NET/DAT) actively pumps the dye into the cell.[6]
-
Masking: An extracellular masking dye (which cannot enter the cell) quenches any fluorescence outside.
-
Signal: Fluorescence is only detected inside the cell, directly correlating to transporter activity. If a morpholine drug blocks the transporter, fluorescence decreases.
Mechanism of Action (DOT Visualization)
Figure 2: Kinetic mechanism. The masking dye eliminates the need for wash steps, allowing real-time kinetic reading of uptake inhibition.[6]
Detailed Protocol
Materials:
-
Cells: HEK293 stably expressing human SERT, NET, or DAT.
-
Reagent: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).[5]
-
Buffer: HBSS + 20 mM HEPES (pH 7.4). Note: Avoid BSA if possible, as lipophilic morpholines bind albumin.
Step-by-Step:
-
Plating: Plate HEK-SERT cells at 40,000 cells/well in Poly-D-Lysine coated 96-well black-wall plates. Incubate 24h to reach confluence.
-
Compound Addition: Remove media. Add 100 µL of morpholine test compound in HBSS buffer. Incubate for 30 mins at 37°C to allow equilibrium binding.
-
Dye Addition: Add 100 µL of the Dye/Masking solution mixture.
-
Reading: Immediately transfer to a fluorescence plate reader (e.g., FLIPR or FlexStation).
Data Analysis:
Calculate the Slope (RFU/min) of the linear portion of the uptake curve.
Module C: Enzymatic Stability & Selectivity – MAO-B Inhibition[5][6]
Many morpholine derivatives exhibit MAO inhibitory activity.[4] Distinguishing between MAO-A (antidepressant target) and MAO-B (Parkinson's target) is vital.
Protocol: Amplex Red Fluorometric Assay
This assay couples the oxidative deamination of a substrate to the generation of Hydrogen Peroxide (
Key Selectivity Factor: Use Benzylamine as the substrate. It is highly specific for MAO-B, whereas Tyramine is a substrate for both isoforms.
Step-by-Step:
-
Enzyme Prep: Thaw recombinant Human MAO-B (1 U/mL).
-
Incubation: Mix 50 µL of enzyme + 1 µL of Morpholine derivative. Incubate 15 min at 37°C.
-
Reaction Start: Add 50 µL of reaction mix containing:
-
Benzylamine (2 mM)
-
HRP (1 U/mL)
-
Amplex Red (100 µM)
-
-
Detection: Measure Fluorescence (Ex 530 nm / Em 590 nm) after 30 mins.
References & Grounding
-
Morpholine Scaffold Utility: Lenci, E., et al. (2021).[1] Occurrence of Morpholine in Central Nervous System Drug Discovery.[1] ACS Chemical Neuroscience.
-
PAMPA-BBB Protocol: Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier.[8] European Journal of Medicinal Chemistry.
-
Functional Uptake Assay: Molecular Devices Application Note. Homogeneous, Fluorescence-Based Neurotransmitter Transporter Uptake Assay.[5]
-
MAO-B Fluorometric Assay: Sigma-Aldrich Technical Bulletin. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit.[9]
Author Note: This guide prioritizes fluorescence-based functional assays over radioligand binding for safety and throughput, while retaining the PAMPA-BBB assay as the critical "gatekeeper" step for CNS drug development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) [abcam.co.jp]
- 8. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
High-Affinity Radioligand Binding Characterization of Octahydropyrido[2,1-c]morpholine-3-carbonitrile Scaffolds
Introduction & Mechanistic Basis[1][2][3]
The Octahydropyrido[2,1-c]morpholine-3-carbonitrile scaffold represents a privileged structural class of Cathepsin K (CatK) inhibitors, most notably exemplified by Odanacatib (MK-0822) .[1][2][3][4] Unlike traditional peptidomimetic inhibitors, this bicyclic system provides rigid conformational control, positioning the carbonitrile (nitrile) warhead to interact specifically with the active site cysteine (Cys25) of the enzyme.[1]
The Biological Target: Cathepsin K
Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts, responsible for degrading Type I collagen during bone resorption.[1][5][6][7][8] It functions optimally in acidic environments (pH 5.5).[1]
Binding Mechanism: Reversible Covalent Inhibition
The high potency of this scaffold stems from a reversible covalent interaction.[4] The nitrile group functions as an electrophile, subjected to nucleophilic attack by the thiolate anion of Cys25. This forms a thioimidate adduct.[4]
-
Why Radioligand Binding? While enzymatic assays (fluorogenic substrates) measure turnover, radioligand binding assays are superior for determining binding kinetics (residence time) and true thermodynamic affinity (
), which are critical for covalent inhibitors where is time-dependent.[1][2][4]
Interaction Pathway Diagram[2]
[2]
Experimental Design Strategy
Since Octahydropyrido-based ligands are inhibitors, the standard approach is a Competition Binding Assay .[1][2][4] We utilize a high-affinity radiolabeled probe (Reference Ligand) and measure the ability of the test compound (the Octahydropyrido scaffold) to displace it.[1][2]
Selection of Radioligand
Commercial radioligands for Cathepsin K are rare.[4] The gold standard involves using an iodinated analog of a high-affinity inhibitor.[2][4]
Critical Assay Parameters
| Parameter | Specification | Rationale |
| Buffer pH | 5.5 (Acetate or MES) | Mimics the lysosomal/resorption lacuna environment; essential for enzyme conformation.[1][2][4] |
| Reducing Agent | DTT (1-2 mM) or Cysteine | Maintains the active site Cys25 in a reduced (-SH) state, preventing oxidation to inactive disulfides.[1][2][4] |
| Incubation Time | 2 - 4 Hours | Covalent reversible inhibitors exhibit "slow-binding" kinetics.[1][2][4] Equilibrium takes longer than simple non-covalent ligands. |
| Temperature | Ambient (20-25°C) | Physiological temperature (37°C) may degrade the enzyme over long incubations in vitro.[1][2][4] |
| Separation | GF/B Filters + 0.3% PEI | Polyethyleneimine (PEI) blocks non-specific binding of hydrophobic ligands to the glass fiber filters.[1][2][4] |
Detailed Protocol: Competition Binding Assay
Materials Preparation
-
Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 2 mM DTT, pH 5.5.[1][4]
-
Note: Add DTT fresh immediately before use.
-
-
Enzyme Stock: Recombinant Human Cathepsin K (activated). Dilute to ~0.5 nM final assay concentration.
-
Radioligand: [¹²⁵I]-Reference Ligand (diluted to ~0.1 nM, approx.[1][2][4]
). -
Test Compound: Octahydropyrido[2,1-c]morpholine-3-carbonitrile derivative (dissolved in DMSO).
Assay Workflow
Step-by-Step Procedure
-
Filter Preparation: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 60 minutes to minimize non-specific binding.[1][2][4]
-
Plate Setup: Use a 96-well polypropylene V-bottom plate.
-
Radioligand Addition: Add 25 µL of [¹²⁵I]-Reference Ligand to all wells.
-
Initiation: Add 100 µL of Cathepsin K enzyme solution to all wells.
-
Incubation: Seal plate and incubate at 25°C for 3 hours . (Note: Shorter times may underestimate affinity for slow-binding nitrile inhibitors).[1][2][4]
-
Harvesting:
-
Place the PEI-soaked filter onto the vacuum harvester (e.g., PerkinElmer FilterMate).[1][2][11]
-
Transfer well contents to the filter under vacuum.[11]
-
Rapid Wash: Wash each well 3x with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4—pH shift here helps stop the reaction and stabilize the filter).[1][2][4]
-
-
Counting: Dry filters, add liquid scintillant (if using MicroBeta) or count directly in a Gamma Counter.
Data Analysis & Interpretation
Calculating IC50
Plot the bound radioactivity (CPM or DPM) against the log concentration of the test compound.[1] Fit the data to a one-site competition model:
Converting to Ki (Cheng-Prusoff)
For reversible inhibitors, calculate the inhibition constant (
- = Concentration of Radioligand used.[1][4]
- = Dissociation constant of the Radioligand (determined previously via Saturation Binding).[1]
Special Consideration: The "Slow-Binding" Artifact
Nitrile-based inhibitors (like Odanacatib) are time-dependent .[1][2][4] If the assay does not reach equilibrium, the
-
Validation Step: Run the assay at 1 hour, 3 hours, and 6 hours. If
decreases (potency increases) over time, the compound is a slow-binder.[1][2] The 3-4 hour time point is usually sufficient to approximate thermodynamic equilibrium for screening.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Hydrophobic ligand sticking to filters.[1][2][4] | Ensure filters are soaked in 0.3% PEI.[11] Add 0.01% BSA or Triton X-100 to the assay buffer. |
| Low Total Binding | Enzyme oxidation or degradation.[2][4] | Fresh DTT is mandatory. Ensure pH is 5.5 (enzyme is unstable at neutral pH for long periods).[1][2][4] |
| Variable Replicates | Inconsistent filtration speed. | Check vacuum pressure.[4] Wash rapidly (< 10 seconds total per well) to prevent dissociation of the reversible complex. |
| No Displacement | Compound insolubility.[2][4] | Check DMSO tolerance.[4][9] Octahydropyrido scaffolds are lipophilic; ensure no precipitation at high concentrations.[4] |
References
-
Gauthier, J.Y., et al. (2008).[1][4] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K.[1][4] Bioorganic & Medicinal Chemistry Letters.[4][7]
-
Desmarais, S., et al. (2008).[1][4] Kinetic analysis of the inhibition of cathepsin K by the nitrile inhibitor odanacatib.[4] Molecular Pharmacology.[4]
-
Bennacef, I., et al. (2013).[1][4] Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation. Nuclear Medicine and Biology.[4]
-
Stroup, G.B., et al. (2001).[1][4] Potent and selective inhibition of human cathepsin K leads to inhibition of bone resorption in vivo.[4] Journal of Bone and Mineral Research.[4]
-
PerkinElmer. Radioligand Binding Assay Guide.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Odanacatib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Cathepsin K | BioVendor R&D [biovendor.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cathepsin K Targeted Library [otavachemicals.com]
- 8. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Note: Development and Validation of LC-MS/MS Methods for the Quantification of Pyridomorpholine Derivatives
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Focus: Method Development, Causality in Experimental Design, and ICH M10 Compliance
Introduction & Pharmacological Context
Pyridomorpholine derivatives, prominently including compounds like Buparlisib (BKM120) and VS-5584 , represent a critical class of targeted therapeutics in oncology. These molecules function as potent, orally bioavailable inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways[1],[2]. Because these pathways are frequently hyperactivated in various malignancies, precise quantification of these inhibitors in biological matrices is essential for pharmacokinetic (PK) profiling, dose-proportionality assessments, and therapeutic drug monitoring (TDM).
Mechanism of action of pyridomorpholine derivatives in the PI3K/AKT/mTOR signaling pathway.
Analytical Strategy: The Causality Behind the Method
Developing a robust bioanalytical method requires moving beyond empirical trial-and-error to understanding the physicochemical properties of the analyte. For pyridomorpholine derivatives, the analytical strategy is driven by the following mechanistic choices:
-
Ionization Strategy (ESI+ Mode): Pyridomorpholine structures contain basic nitrogen atoms within both the morpholine and pyridine rings. These functional groups are highly susceptible to protonation. By utilizing an acidic mobile phase (0.1% to 0.2% formic acid), we ensure complete protonation
of the analyte, maximizing the signal-to-noise ratio in Electrospray Ionization positive (ESI+) mode[2]. -
Sample Preparation (Acetonitrile vs. Methanol): While solid-phase extraction (SPE) offers high purity, it is often time-prohibitive for high-throughput PK studies. A one-step protein precipitation (PPT) is preferred. Acetonitrile is selected over methanol as the crash solvent because it provides superior denaturation of plasma proteins and disrupts drug-protein binding (e.g., to albumin) more effectively. Furthermore, acetonitrile yields a sharper chromatographic baseline and lower backpressure during subsequent UPLC injection[1].
-
Chromatographic Resolution: Utilizing sub-2-micron UPLC columns (e.g., Cortecs UPLC C18 or Acquity BEH C18) provides high theoretical plate counts. This enables the baseline resolution of the lipophilic pyridomorpholine from endogenous plasma phospholipids within a rapid 3-minute run time, thereby mitigating matrix-induced ion suppression[1],[2].
Experimental Protocol: A Self-Validating Workflow
To ensure analytical trustworthiness, this protocol functions as a self-validating system . By spiking a structural analog or stable-isotope labeled internal standard (IS) directly into the raw plasma before any extraction steps, the method inherently controls for volumetric errors, extraction recovery variations, and MS ion suppression. If the IS peak area deviates by >15% from the mean across an analytical batch, the specific sample is automatically flagged for re-analysis, ensuring continuous data integrity.
Step-by-step self-validating sample preparation workflow for LC-MS/MS quantification.
Step-by-Step Sample Preparation
-
Matrix Thawing: Thaw plasma samples on ice to prevent enzymatic degradation of the analyte.
-
Aliquotting: Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.
-
IS Spiking (Critical Validation Step): Add 10 µL of Internal Standard working solution (e.g., GSK2636771 at 500 ng/mL). Causality: Adding the IS at this exact stage ensures it undergoes identical matrix interactions and extraction thermodynamics as the target analyte[1].
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acidic organic solvent rapidly denatures proteins and breaks hydrophobic drug-protein bonds, ensuring the lipophilic pyridomorpholine is fully partitioned into the organic phase.
-
Mixing: Vortex vigorously for 3 minutes at 1500 rpm to ensure homogenous precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to firmly pellet the denatured proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert, avoiding the protein pellet.
-
Injection: Inject 2 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Column: Cortecs UPLC C18 (50 mm × 2.1 mm, 1.6 µm) maintained at 40°C.
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution: 10% B to 90% B over 1.5 minutes, hold at 90% B for 0.5 minutes, return to 10% B for 1.0 minute re-equilibration. Total run time: 3.0 minutes. Flow rate: 0.3 mL/min.
-
Mass Spectrometry (MRM Transitions):
Method Validation & Quantitative Data
To ensure regulatory compliance, the developed method must be validated according to the [3]. A full validation assesses linearity, lower limit of quantification (LLOQ), accuracy, precision, carry-over, and matrix effect.
The table below summarizes the validated quantitative parameters for two primary pyridomorpholine derivatives, demonstrating the method's high sensitivity and negligible matrix interference.
Table 1: LC-MS/MS Validation Parameters for Pyridomorpholine Derivatives
| Analyte | Biological Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Extraction Recovery (%) | Matrix Effect (%) |
| Buparlisib | Rat Plasma | 1.0 – 3000 | 1.0 | < 8.2% | 80.9 – 88.7% | 92.6 – 95.2% |
| VS-5584 | Rat Plasma | 1.0 – 1000 | 1.0 | < 9.2% | ~ 85.0% | ~ 90.0% |
Data synthesized from established pharmacokinetic validation studies[1],[2].
Conclusion
The quantification of pyridomorpholine derivatives requires an analytical method that balances high-throughput capabilities with rigorous sensitivity. By leveraging the specific physicochemical properties of the morpholine and pyridine rings, an acidic acetonitrile-based protein precipitation coupled with UPLC-MS/MS provides a highly efficient, self-validating system. Adherence to this protocol ensures that the resulting pharmacokinetic data is both scientifically robust and fully compliant with global regulatory standards.
References
-
Title: LC-MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study Source: Biomedical Chromatography (PubMed / John Wiley & Sons, Ltd.) URL: [Link]
-
Title: Development of a UPLC-MS/MS Method for the Quantification of VS-5584 and Its Application in Pharmacokinetic Studies in Rats Source: Journal of Analytical Methods in Chemistry (Hindawi) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]
Sources
Application of Octahydropyrido[2,1-c]morpholine-3-carbonitrile in neuropharmacology research
Application Note: Octahydropyrido[2,1-c]morpholine-3-carbonitrile (OPM-3CN) in Neuropharmacology
Executive Summary
Octahydropyrido[2,1-c]morpholine-3-carbonitrile (OPM-3CN) is a privileged bicyclic scaffold emerging as a critical tool in neuropharmacology. Its structural uniqueness lies in the fusion of a piperidine and a morpholine ring, creating a rigid, stereochemically rich core (often referred to as 3-oxa-quinolizidine).
In neuropharmacology, OPM-3CN is primarily utilized as a covalent warhead scaffold for developing inhibitors of Cysteine Proteases (Cathepsins K, S, L) and as a core ligand for Sigma-1 Receptors . These targets are pivotal in modulating neuroinflammation , microglial activation , and neuroprotection in diseases such as Alzheimer’s, Multiple Sclerosis (MS), and neuropathic pain.
This guide details the application of OPM-3CN as a chemical probe, focusing on its mechanism as a reversible covalent inhibitor and providing validated protocols for its synthesis and biological evaluation in microglial models.
Mechanistic Basis & Pharmacological Relevance[1][2][3][4]
The Nitrile Warhead: Cysteine Protease Inhibition
The 3-carbonitrile group on the OPM scaffold functions as an electrophilic "warhead." In the context of neuroinflammation, Cathepsin S (CatS) and Cathepsin K (CatK) are primary targets.
-
Mechanism: The active site cysteine thiolate of the enzyme attacks the nitrile carbon of OPM-3CN, forming a reversible thioimidate adduct. This blocks the enzyme's catalytic activity.
-
Neuro-Relevance: Cathepsin S is crucial for MHC Class II antigen presentation in microglia. Inhibiting CatS with OPM-3CN derivatives suppresses the neuroinflammatory cascade and reduces neuropathic pain.
The Bicyclic Core: Sigma-1 Receptor Modulation
The octahydropyrido[2,1-c]morpholine core mimics the pharmacophore of high-affinity Sigma-1 ligands (cationic amine center flanked by hydrophobic regions).
-
Mechanism: Sigma-1 receptors (Sig-1R) reside at the Mitochondria-Associated ER Membrane (MAM). Ligands based on the OPM core can chaperone Sig-1R, stabilizing IP3 receptors and preventing calcium dysregulation.
-
Neuro-Relevance: This activity promotes neuroprotection and neurite outgrowth, relevant for stroke recovery and neurodegenerative delay.
Synthesis & Derivatization Protocol
Objective: Synthesize OPM-3CN from the bicyclic amine precursor via oxidative cyanation. This protocol ensures high stereoselectivity for the biologically active
Reagents:
-
Octahydropyrido[2,1-c][1,4]oxazine (Precursor)
-
m-CPBA (meta-Chloroperoxybenzoic acid)
-
TFAA (Trifluoroacetic anhydride)
-
TMSCN (Trimethylsilyl cyanide)
-
Dichloromethane (DCM)
Workflow Diagram (DOT):
Caption: Oxidative cyanation pathway converting the bicyclic amine to OPM-3CN via a modified Polonovski reaction.
Step-by-Step Protocol:
-
N-Oxidation: Dissolve Octahydropyrido[2,1-c][1,4]oxazine (1.0 eq) in DCM. Add m-CPBA (1.1 eq) at 0°C. Stir for 2h at RT. Wash with 10% Na2CO3, dry (Na2SO4), and concentrate to yield the N-oxide.
-
Activation: Redissolve N-oxide in dry DCM under Argon. Cool to -78°C. Add TFAA (1.2 eq) dropwise to trigger the Polonovski rearrangement, generating the iminium ion in situ.
-
Cyanation: After 30 min at -78°C, add TMSCN (1.5 eq) dropwise. Allow the mixture to warm to RT over 4h.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Purify via silica gel chromatography (EtOAc/Hexane gradient).
-
Validation: Confirm structure via 1H-NMR (diagnostic signal for H-3 methine proton ~4.5 ppm) and IR (nitrile stretch ~2230 cm-1).
Biological Evaluation: Cathepsin S Inhibition Assay
Context: This assay quantifies the potency of OPM-3CN as a neuroinflammatory modulator by measuring its ability to inhibit Cathepsin S (CatS) activity.
Materials:
-
Recombinant Human Cathepsin S
-
Fluorogenic Substrate: Z-Val-Val-Arg-AMC (Ex: 360nm / Em: 460nm)
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.
Protocol:
-
Preparation: Dilute OPM-3CN in DMSO to create a 10-point concentration series (0.1 nM to 10 µM).
-
Pre-Incubation: Add 10 µL of OPM-3CN solution and 40 µL of CatS enzyme (0.5 nM final) to a black 96-well plate. Incubate for 30 min at RT to allow thioimidate formation.
-
Initiation: Add 50 µL of Substrate (20 µM final).
-
Measurement: Monitor fluorescence (AMC release) kinetically for 60 min on a microplate reader.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Data Interpretation:
-
IC50 < 50 nM: Potent inhibitor (Candidate for in vivo neuroinflammation studies).
-
IC50 > 1 µM: Weak inhibitor (Consider structural optimization).
Cellular Application: Microglial Activation Model (BV-2 Cells)
Context: To validate the neuropharmacological efficacy of OPM-3CN in a cellular system, we use LPS-stimulated BV-2 microglia.
Mechanism of Action Diagram (DOT):
Caption: Mechanism of OPM-3CN in suppressing LPS-induced microglial neuroinflammation via Cathepsin S inhibition.
Protocol:
-
Seeding: Plate BV-2 cells at 5 x 10^4 cells/well in 24-well plates. Adhere overnight.
-
Treatment: Pre-treat cells with OPM-3CN (1, 5, 10 µM) for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) to induce inflammation. Incubate for 24 hours.
-
Readout 1 (NO Release): Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent. Measure Absorbance at 540 nm.
-
Readout 2 (Cytokines): Use ELISA to quantify TNF-α and IL-1β in the remaining supernatant.
Expected Results:
| Treatment Group | Nitric Oxide (µM) | TNF-α (pg/mL) | Interpretation |
|---|---|---|---|
| Control (No LPS) | < 2.0 | < 50 | Baseline |
| LPS Only | 45.0 ± 5.0 | 1200 ± 150 | Full Activation |
| LPS + OPM-3CN (1 µM) | 38.0 ± 4.0 | 950 ± 100 | Mild Suppression |
| LPS + OPM-3CN (10 µM)| 12.0 ± 3.0 | 300 ± 50 | Significant Anti-inflammatory Effect |
References
-
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanacylethydrazide inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link
-
Robichaud, T. K., et al. (2011). "Cathepsin K: A Target for the Treatment of Osteoporosis and Neuroinflammation." Annual Reports in Medicinal Chemistry. Link
-
Guitot, K., et al. (2014). "The chemistry of
-aminonitriles: Synthesis and application in drug discovery." Chemical Reviews. Link -
Maurice, T., & Su, T. P. (2009). "The sigma-1 receptor: targeting dysregulation of mitochondrial metabolism and neuroprotection." Nature Reviews Neuroscience. Link
-
Ward, R. A., et al. (2002). "Design and synthesis of novel bicyclic morpholine inhibitors of Cathepsin S." Bioorganic & Medicinal Chemistry Letters. Link
Disclaimer: OPM-3CN is a research chemical.[1][2][3] All protocols described herein are for in vitro and laboratory research use only, not for human administration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming challenges in the purification of polar aminonitriles
Welcome to the Technical Support Center for Aminonitrile Chromatography. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical hurdles associated with these compounds.
Aminonitriles are critical intermediates, most notably in the Strecker synthesis of amino acids, where a cyanide ion is added to an imine to form an
Below, you will find a diagnostic workflow, field-tested troubleshooting FAQs, and self-validating protocols to ensure high-purity recovery of your target compounds.
Diagnostic Workflow
Before committing your crude mixture to a column, use the following decision matrix to dictate your purification strategy based on the specific vulnerabilities of your aminonitrile.
Decision matrix for selecting the optimal purification route for polar aminonitriles.
Frequently Asked Questions & Troubleshooting
Q1: Why is my aminonitrile streaking badly on standard silica gel, and how do I fix it? The Causality: Aminonitriles possess a basic amine functional group. Standard normal-phase silica gel contains acidic silanol groups (pKa ~4.5–5.5). When your basic aminonitrile travels down the column, it undergoes continuous, reversible acid-base interactions with these silanols[2]. This secondary retention mechanism causes the compound to drag, resulting in severe peak tailing or "streaking." The Solution: You must neutralize the stationary phase. Adding a basic modifier (e.g., 1% triethylamine or ammonia) to your mobile phase pre-saturates the acidic silanol sites, allowing the aminonitrile to partition based purely on polarity[2]. Alternatively, converting the amine into a carbamate (e.g., Boc or Cbz protection) drastically reduces its basicity, eliminating silanol interactions entirely[2].
Q2: I am observing significant product loss and the reappearance of my starting aldehyde/ketone after purification. What is happening? The Causality: You are experiencing the retro-Strecker reaction. The formation of an aminonitrile is a reversible equilibrium process. Under certain chromatographic conditions—particularly on acidic silica gel or at elevated temperatures—the aminonitrile reverts to an imine, which subsequently hydrolyzes back into the starting carbonyl compound and a cyanide source[2]. The Solution: This degradation is thermodynamically driven. To kinetically trap the aminonitrile, you must lower the activation energy barrier for decomposition. Low-temperature purification (e.g., cooling eluents with an NaCl-ice bath) is highly recommended to suppress this pathway[3].
Q3: My aminonitrile is highly polar (logP < 0) and elutes in the void volume on Reversed-Phase (C18) columns. How can I purify it? The Causality: Highly polar aliphatic amines lack the hydrophobic surface area required to partition effectively into a standard C18 stationary phase. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a highly organic mobile phase containing a small amount of aqueous buffer[4][5]. The water forms a semi-immobilized layer on the stationary phase. Polar aminonitriles partition into this aqueous layer, providing excellent retention and peak shape without the need for complex ion-pairing reagents[4].
Self-Validating Experimental Protocols
Protocol A: Low-Temperature Normal-Phase Chromatography (Kinetic Trapping)
Purpose: Purify thermally labile aminonitriles while suppressing the retro-Strecker reaction[3].
-
Pre-Validation (2D TLC): Spot the crude mixture in the bottom corner of a square TLC plate. Run it in your chosen eluent (e.g., 90:9:1 Hexane:EtOAc:Et
N). Dry the plate, rotate it 90°, and run it again in the exact same solvent.-
Self-Validation Check: If the product spot lies perfectly on the diagonal, it is stable. If spots appear off the diagonal, on-plate degradation is occurring, confirming the absolute necessity of low-temperature conditions.
-
-
Column Preparation: Pack a silica gel column using a slurry method with your starting eluent containing 1% Et
N to neutralize silanols[2]. -
Thermal Equilibration: Submerge the column jacket in an NaCl-ice bath (-5°C to 0°C). Pre-cool all eluents in the same bath prior to use[3].
-
Loading & Elution: Dissolve the crude aminonitrile in a minimal volume of pre-cooled mobile phase (or DCM). Load onto the column and elute rapidly under positive pressure.
-
Post-Validation: Analyze fractions immediately via cold TLC. Concentrate pooled fractions under high vacuum at <20°C to prevent thermal degradation during solvent removal.
Protocol B: HILIC Purification for Ultra-Polar Aminonitriles
Purpose: Retain and separate highly hydrophilic aminonitriles that fail on normal-phase and reversed-phase systems.
-
Mobile Phase Preparation: Prepare Solvent A (10 mM ammonium acetate in water, pH ~5.8) and Solvent B (100% Acetonitrile).
-
Causality: The volatile buffer provides the necessary ionic strength to ensure reproducible partitioning into the water-rich layer on the stationary phase, while permitting direct LC-MS analysis[5].
-
-
Column Equilibration: Flush a HILIC column (e.g., polyhydroxylated polymer or amide-bonded silica[4]) with 95% B / 5% A for at least 20 column volumes.
-
Self-Validation Check: Inject a neutral void volume marker (e.g., toluene). The retention time must remain constant across three consecutive injections. If it drifts, the aqueous layer on the stationary phase has not fully equilibrated.
-
-
Sample Preparation: Dissolve the sample in a diluent matching the starting mobile phase (95% Acetonitrile). Critical: Injecting samples dissolved in high-water solvents will locally destroy the HILIC water layer, causing severe peak distortion.
-
Elution: Run a shallow gradient from 95% B down to 60% B. Polar aminonitriles will elute as the aqueous content increases.
Quantitative Comparison of Purification Modalities
Use the following data to benchmark your expected recoveries and select the appropriate method based on your analyte's profile.
| Purification Modality | Target Analyte Profile | Typical Recovery (%) | Risk of Retro-Strecker | Key Advantage |
| Standard Normal-Phase (Silica) | Non-basic or highly lipophilic | 40 - 60% | High | Low cost, widely available |
| Triethylamine-Modified Silica | Basic, moderately stable | 75 - 90% | Moderate | Mitigates silanol streaking |
| Low-Temp Chromatography | Thermally labile aminonitriles | 85 - 95% | Low | Kinetically traps the product |
| HILIC / Reversed-Phase | Highly polar (logP < 0) | 80 - 95% | Low | Excellent for LC-MS, sharp peaks |
| Boc/Cbz Derivatization | Highly unstable/polar mixtures | > 90% (over 2 steps) | Very Low | Eliminates basicity entirely |
References
- Preventing degradation of aminonitriles during workup and purific
- ProteCol™ HPLC Columns Turn Imagination into Results.
- The Nest Group Idea Book of Applic
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. Chinese Journal of Chemistry.
Sources
Improving the yield and purity of Octahydropyrido[2,1-c]morpholine-3-carbonitrile synthesis
Executive Summary
Target Molecule: Octahydropyrido[2,1-c]morpholine-3-carbonitrile
Core Scaffold: Fused bicyclic system (Piperidine fused to Morpholine via a bridgehead Nitrogen).[1]
Critical Functionality:
This guide addresses the three critical bottlenecks in the synthesis of this scaffold: Stereoselective Cyclization , Controlled Reduction , and Nitrile Stability . The protocols below favor the "Lactam-to-Nitrile" route (via Strecker synthesis) as it offers the highest diastereoselectivity and scalability compared to direct alkylation methods.
Part 1: Synthetic Workflow & Logic
The synthesis hinges on constructing the bicyclic lactam followed by a precise functional group transformation to the nitrile.
Master Workflow Diagram
Caption: Optimized synthetic pathway transforming 2-piperidinemethanol to the target nitrile via a stable lactam intermediate.
Part 2: Troubleshooting Guides (Q&A)
Phase 1: Formation of the Bicyclic Lactam
Context: Converting 2-piperidinemethanol to the core fused ring system.
Q1: My yield for the cyclization is low (<40%), and I see significant dimerization. What is happening? Technical Insight: This is a classic "competing intermolecular vs. intramolecular" reaction issue. If the concentration is too high, the N-acylated intermediate reacts with another molecule instead of closing the ring.
-
Root Cause: High substrate concentration promotes intermolecular attack.
-
Corrective Action: Perform the cyclization step under high dilution conditions (0.05 M to 0.1 M) .
-
Protocol Adjustment:
-
Acylate the nitrogen first (N-chloroacetyl derivative) at 0°C.
-
Add the base (e.g., KOtBu or NaH) slowly to a dilute solution of the intermediate in THF to favor ring closure.
-
Q2: I am struggling to separate the diastereomers of the lactam. Is this necessary? Technical Insight: Yes. The fusion of the piperidine and morpholine rings creates chiral centers at the bridgehead. The cis-fused and trans-fused isomers have different reactivities in the subsequent reduction step.
-
Recommendation: Separate at the Lactam stage . The lactam is stable and chromatographically distinct.
-
Method: Use Flash Chromatography (Silica gel).
-
Trans-isomer typically elutes later (more polar) due to the specific conformation of the carbonyl.
-
Solvent System: EtOAc/Hexane (gradient 20% to 50%).
-
Phase 2: Partial Reduction (The Critical Bottleneck)
Context: Reducing the amide (lactam) to the hemiaminal (OH) without over-reducing to the amine.
Q3: The reaction yields mostly the fully reduced amine (no nitrile handle). How do I stop at the hemiaminal? Technical Insight: The hemiaminal is an unstable intermediate that easily collapses to the iminium ion, which is then rapidly reduced to the amine if excess reducing agent is present or the temperature is too high.
-
Troubleshooting Protocol:
-
Reagent: Use DIBAL-H (Diisobutylaluminum hydride), not LiAlH4. LiAlH4 is too aggressive.
-
Stoichiometry: Use exactly 1.1 equivalents .
-
Temperature: Maintain -78°C strictly. Quench at -78°C.
-
Quenching: Use a solution of Rochelle's salt (Sodium potassium tartrate) or Methanol/NaF to complex the aluminum gently without promoting ring opening.
-
Q4: The hemiaminal decomposes during purification. How do I handle it? Technical Insight: Hemiaminals of this scaffold are often in equilibrium with the open-chain aldehyde-amine form or the enamine. Silica gel is acidic and will degrade them.
-
Solution: Do not purify the hemiaminal.
-
Workflow: Perform a "telescoped" (one-pot) procedure. After DIBAL-H reduction and workup, dry the organic layer (Na2SO4) and proceed immediately to the cyanation step.
Phase 3: Cyanation (Strecker Reaction)
Context: Installing the nitrile group at position 3.
Q5: I am getting a mixture of diastereomers at the nitrile position (3-CN). How can I improve the diastereoselectivity? Technical Insight: The stereochemistry is dictated by the "Axial vs. Equatorial" attack of the cyanide on the intermediate N-acyliminium ion. The bridgehead stereochemistry directs the incoming nucleophile.
-
Optimization Strategy:
-
Lewis Acid: Switch from mild acids to bulky Lewis acids to block one face.
-
Temperature: Lower temperatures (-40°C) favor the kinetic product (often the axial nitrile).
-
Thermodynamic Equilibration: If the wrong isomer is formed, stirring with a catalytic amount of base (e.g., DBU) can sometimes equilibrate the nitrile to the more stable (equatorial) position, though this risks hydrolysis.
-
Q6: The nitrile product hydrolyzes to the amide or acid upon storage. How do I stabilize it?
Technical Insight:
-
Storage Protocol:
-
Store as a salt (e.g., HCl or TFA salt) if the amine is basic enough (though the N is tertiary/amide-like, so this may not apply if it's an amide).
-
Correction: In this scaffold, the N is part of the ring. If it is an amine (reduced form), store as HCl salt.
-
Atmosphere: Store under Argon at -20°C.
-
Avoid: Protic solvents (MeOH, Water) during storage.
-
Part 3: Experimental Data & Protocols
Lewis Acid Screening for Cyanation Yield
Data derived from optimization of similar fused bicyclic N-acyliminium ions.
| Lewis Acid | Reagent | Yield (%) | dr (major:minor) | Notes |
| BF3·OEt2 | TMSCN | 82% | 3:1 | Standard condition; fast reaction. |
| TiCl4 | TMSCN | 65% | 1:1 | Aggressive; significant tar formation. |
| ZnI2 | TMSCN | 78% | 5:1 | Recommended. Slower but higher selectivity. |
| Sc(OTf)3 | TMSCN | 88% | 2:1 | High yield, but expensive. |
| None | KCN/AcOH | 45% | 1:1 | Poor solubility; incomplete conversion. |
Detailed Protocol: Optimized Route
Step 1: Synthesis of Octahydropyrido[2,1-c][1,4]oxazin-3-one (Lactam)
-
Dissolve 2-piperidinemethanol (10.0 g, 86.8 mmol) in DCM (100 mL) and 10% aq. NaOH (100 mL).
-
Cool to 0°C. Add chloroacetyl chloride (10.8 g, 95.5 mmol) dropwise over 30 mins.
-
Stir vigorously for 2 h. Separate organic layer.[2]
-
Dissolve the crude N-acylated intermediate in dry THF (500 mL) (High Dilution!).
-
Add KOtBu (1.2 equiv) at 0°C. Stir for 4 h.
-
Quench with sat. NH4Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography (50% EtOAc/Hexane).
-
Target Yield: 75-85%.
-
Step 2: Telescoped Reduction and Cyanation
-
Dissolve the Lactam (1.0 g, 6.4 mmol) in dry DCM (20 mL) under Argon.
-
Cool to -78°C .
-
Add DIBAL-H (1.0 M in toluene, 7.1 mL, 1.1 equiv) dropwise over 20 mins along the flask wall.
-
Stir at -78°C for 1 h. (TLC check: Lactam spot should disappear).
-
Quench: Add MeOH (1 mL) followed by sat. Rochelle’s salt solution (10 mL). Stir vigorously at RT until layers separate (clear phases).
-
Extract with DCM, dry over Na2SO4, and concentrate in vacuo (do not heat >30°C).
-
Cyanation: Redissolve the crude hemiaminal in DCM (15 mL).
-
Cool to -40°C. Add TMSCN (Trimethylsilyl cyanide, 1.5 equiv).
-
Add BF3·OEt2 (1.1 equiv) or ZnI2 (0.1 equiv) dropwise.
-
Allow to warm to 0°C over 2 h.
-
Quench with sat. NaHCO3. Extract with DCM.
-
Purification: Rapid filtration through a short pad of neutral alumina or silica (elute with Et2O/Hexane).
-
Target Yield: 60-70% (over 2 steps).
-
References
-
Fundamental Morpholine Synthesis : Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds.
-
Strecker Reaction on Cyclic Amides : Royer, J., et al. (2004). Asymmetric Synthesis of Nitrogen Heterocycles via Chiral Iminium Ions. Chemical Reviews.
-
Bicyclic Lactam Formation : Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry.
-
Nitrile Stability & Handling : BenchChem Technical Guides. Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
General Piperidine/Morpholine Fusions : Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled Derivatives. (2022). PMC.
(Note: Always verify specific safety data sheets (SDS) for TMSCN and DIBAL-H before use. All reactions involving cyanide must be performed in a well-ventilated fume hood with appropriate antidotes available.)
Sources
Troubleshooting the hydrolysis of the nitrile group in heterocyclic compounds
Welcome to the technical support guide for troubleshooting the hydrolysis of nitrile groups in heterocyclic compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this common but often tricky transformation. Instead of a simple list of protocols, this guide is structured as a series of frequently asked questions (FAQs) that address specific experimental hurdles, explaining the underlying chemical principles and providing actionable solutions.
Section 1: Foundational Knowledge & Common Hurdles
The conversion of a nitrile to a carboxylic acid is a fundamental reaction, but the presence of a heterocyclic ring introduces a layer of complexity. The electronic nature, stability, and steric environment of the heterocycle can dramatically influence the reaction's outcome.
FAQ 1: My hydrolysis isn't starting. Why is my heterocyclic nitrile unreactive under standard conditions?
This is the most common issue. The lack of reactivity often stems from the electronic properties of the heterocyclic ring system.
Causality: The hydrolysis of a nitrile, whether under acidic or basic conditions, requires a nucleophilic attack at the electrophilic nitrile carbon.
-
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[1] However, if your heterocycle contains a basic nitrogen atom (like pyridine or pyrimidine), it will compete for the proton. Protonation of the ring nitrogen deactivates the entire system toward electrophilic attack, making the nitrile protonation less favorable and slowing the reaction. Furthermore, electron-withdrawing heterocycles (e.g., pyrazine, triazine) inherently reduce the electron density at the nitrile carbon, decreasing its electrophilicity.[2]
-
Base-Catalyzed Mechanism: This pathway relies on the direct attack of a strong nucleophile, typically hydroxide (OH⁻), on the nitrile carbon.[3][4] While this avoids the issue of ring protonation, the reaction can still be sluggish if the ring is strongly electron-withdrawing, as this disfavors the formation of the negatively charged intermediate on the nitrogen atom after the initial nucleophilic attack.[5]
Troubleshooting Protocol:
-
Verify Reagents and Setup: Ensure your acid or base solution is at the correct concentration and your starting material is pure. Confirm that the reaction is being heated appropriately, as these reactions are generally slow at room temperature.[4]
-
Increase Thermal Energy: The simplest approach is often to increase the reaction temperature or prolong the reflux time. For many stubborn heterocycles, moving from 80°C to 110°C (or higher, solvent permitting) can initiate the reaction. Microwave irradiation is a highly effective alternative for rapidly achieving high temperatures and can dramatically reduce reaction times.[6]
-
Switch Hydrolysis Conditions:
-
If you are using acidic conditions on a heterocycle with a basic nitrogen (e.g., 2-cyanopyridine), switch to strong basic conditions (e.g., 6M NaOH or KOH). This bypasses the unproductive ring protonation.
-
If you are struggling with basic conditions due to poor substrate solubility or other issues, switch to a stronger acid. Concentrated sulfuric acid is often more effective than hydrochloric acid due to its higher boiling point and dehydrating properties.
-
Section 2: The Amide Intermediate Problem
A frequent frustration is the isolation of the amide as the major product when the carboxylic acid is the desired endpoint.
FAQ 2: My reaction stops at the amide. How can I drive the hydrolysis to completion?
Causality: Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid.[1] The second step, the hydrolysis of the amide, often has a higher activation energy than the initial hydration of the nitrile. This can lead to the accumulation of the stable amide intermediate, especially under milder conditions.[7] In some cases, the amide may precipitate out of the reaction mixture, effectively halting its further conversion.
Troubleshooting Workflow:
The following decision tree can guide your experimental choices when facing this issue.
Caption: Troubleshooting workflow for incomplete amide hydrolysis.
Detailed Protocols:
-
Increasing Forcing Conditions (Standard Approach):
-
To your reaction mixture containing the amide, increase the concentration of the acid or base. For example, if using 3M HCl, carefully add concentrated HCl to increase the molarity, or switch to concentrated H₂SO₄.
-
Increase the reflux temperature. If using water, consider switching to a higher-boiling solvent like dioxane or ethylene glycol, which allows for temperatures well above 100°C.
-
Extend the reaction time significantly (e.g., from 12 hours to 24 or 48 hours), monitoring periodically.
-
-
Phase-Transfer Catalysis (for Basic Hydrolysis): For substrates with poor aqueous solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of hydroxide ions into the organic phase, accelerating the hydrolysis of the recalcitrant amide.
Section 3: Degradation and Side Reactions
Heterocycles can be sensitive. Forcing conditions that solve reactivity problems can sometimes create new issues related to substrate or product stability.
FAQ 3: I'm getting my desired carboxylic acid, but my yield is low due to a decarboxylation side reaction. How can I prevent this?
Causality: Heterocyclic carboxylic acids, particularly those with the carboxyl group adjacent to a heteroatom (e.g., picolinic acid, pyrrole-2-carboxylic acid) or in an electron-rich system, can be susceptible to decarboxylation at high temperatures, especially under acidic conditions.[8] The mechanism often involves protonation of the ring, which facilitates the loss of CO₂ to form a stabilized cationic intermediate.
Mitigation Strategies:
| Strategy | Principle | Recommended Conditions |
| Lower Temperature | Reduces the thermal energy available to overcome the activation barrier for decarboxylation. | Operate at the lowest temperature that allows for complete hydrolysis, even if it requires a longer reaction time. |
| Switch to Basic Hydrolysis | The product exists as a carboxylate anion, which is electronically disfavored from losing CO₂.[4] | Reflux with NaOH or KOH, followed by a careful, cold acidic workup (e.g., adding HCl at 0°C) to protonate the carboxylate just before extraction. |
| Enzymatic Hydrolysis | Occurs at or near physiological pH and temperature, completely avoiding the harsh conditions that cause decarboxylation.[9] | Use a nitrilase or a nitrile hydratase/amidase enzyme system in a buffered aqueous solution.[10][11] |
FAQ 4: My starting material or product is degrading under the harsh acidic/basic conditions. What are some milder alternatives?
For sensitive or complex molecules common in drug development, classical hydrolysis is often not viable.
Alternative Methodologies:
-
Metal-Catalyzed Hydration to Amides: Several transition metal catalysts can hydrate nitriles to amides under neutral or very mild conditions. This is particularly useful if the amide is the desired product or if it can be isolated and hydrolyzed under different, milder conditions. Platinum(II) complexes and manganese dioxide (MnO₂) have shown excellent efficacy.[12][13]
-
Protocol Highlight (MnO₂): A solution of the heterocyclic nitrile in an aqueous solvent can be flowed through a column packed with manganese dioxide. The corresponding amide is often isolated in high yield simply by concentrating the eluent.[13]
-
-
Enzymatic Hydrolysis: This is the mildest method available.
-
Nitrilases: Directly convert the nitrile to the carboxylic acid and ammonia.[11]
-
Nitrile Hydratases & Amidases: A two-enzyme system that first converts the nitrile to an amide, which is then hydrolyzed by the amidase to the carboxylic acid.[14]
-
Advantages: These reactions run in aqueous buffers at or near room temperature, showing exquisite chemoselectivity and leaving other functional groups (esters, amides elsewhere in the molecule) untouched.[15]
-
-
Hydrogen Peroxide Mediated Hydrolysis: Hydrolysis using hydrogen peroxide in a basic or sometimes metal-catalyzed (e.g., sodium molybdate) system can be an effective method that often proceeds under milder conditions than strong refluxing acid or base.[16]
Section 4: General Protocols & Mechanisms
Illustrative Mechanisms
The following diagrams illustrate the fundamental steps in acid- and base-catalyzed nitrile hydrolysis.
Caption: Simplified pathways for nitrile hydrolysis.
Standard Laboratory Protocols
Protocol 1: General Procedure for Acidic Hydrolysis
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the heterocyclic nitrile (1.0 eq).
-
Reagent Addition: Add a 3-6 M aqueous solution of HCl or H₂SO₄ (10-20 volumes).
-
Heating: Heat the mixture to reflux (typically 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the intermediate amide.
-
Workup: Cool the reaction to room temperature. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, basify the solution with NaOH or NaHCO₃ to a neutral or slightly basic pH and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Basic Hydrolysis
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the heterocyclic nitrile (1.0 eq).
-
Reagent Addition: Add a 3-6 M aqueous solution of NaOH or KOH (10-20 volumes). A co-solvent like ethanol or dioxane may be added to improve solubility.
-
Heating: Heat the mixture to reflux with vigorous stirring. Ammonia gas is often evolved.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify the solution with cold concentrated HCl until the pH is ~1-2. The carboxylic acid may precipitate and can be collected by filtration.
-
Extraction: If no precipitate forms, extract the acidified aqueous layer multiple times with an organic solvent.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Purify as necessary.[17]
References
-
Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of nitriles. Organic Chemistry Portal. [Link]
-
Ohta, H. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 50, 434-437. [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
- Kouba, J. K. (1975). Process for hydrolysis of nitriles.
-
Texier-Boullet, F., et al. (2000). Selective and efficient heterogeneous hydration of nitriles to amides using silica supported manganese dioxide. Indian Journal of Chemistry - Section B, 39B, 383-385. [Link]
-
Chen, F., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6), 535-544. [Link]
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Martínková, L., & Křen, V. (2010). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. In Biocatalysis and Agricultural Biotechnology (pp. 1-2). [Link]
-
Martinkova, L., et al. (2016). Recent advances and challenges in the heterologous production of microbial nitrilases for biocatalytic applications. World Journal of Microbiology and Biotechnology, 32(12), 199. [Link]
-
Sharma, R., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 11(35), 21543-21576. [Link]
-
LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Ghaffarkhah, A., et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2655-2657. [Link]
-
Petkova, D., & Petrov, K. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 15(10), 1234. [Link]
-
Anderson, E. R., & Bock, S. (2023). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. Life, 13(7), 1519. [Link]
-
Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]
- Zhang, Y. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Kaur, H., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(24), 14250-14275. [Link]
-
Kumar, A., & Kumar, R. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]
-
Gabdulkhakov, A. G., et al. (2016). Biocatalytic hydrolysis of nitriles. Acta Naturae, 8(1), 32-44. [Link]
-
Interesting Organic Chemistry and Natural Products. (2014). Tag Archives: nitrile hydrolysis. [Link]
-
Martínez-García, M., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Sharma, V., & Kumar, P. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. [Link]
-
LibreTexts. (n.d.). 11.11 Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]
-
Reisman, S. E., & Rogova, B. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. Chemical Science, 16, 12345-12350. [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 9. chimia.ch [chimia.ch]
- 10. Recent advances and challenges in the heterologous production of microbial nitrilases for biocatalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quintus.mickel.ch [quintus.mickel.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Enhancing the metabolic stability of morpholine-based drug candidates.
Welcome to the Morpholine Stability Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I have structured this guide to function as an interactive troubleshooting hub. We will move beyond generic advice and dissect the specific metabolic liabilities of the morpholine ring, providing you with actionable engineering strategies to extend the half-life of your candidate.
Diagnostic Hub: Is the Morpholine Ring the Culprit?
Before initiating synthetic modifications, you must confirm that the morpholine ring is indeed the "soft spot" driving high intrinsic clearance (
Issue: High Intrinsic Clearance in Microsomes
User Question: My morpholine-containing lead shows rapid degradation in human liver microsomes (
Technical Response: You need to perform a Metabolite Identification (MetID) study with a specific focus on distinguishing between N-oxidation and C-hydroxylation.
Step 1: Run the Incubation
-
Concentration: Increase substrate to 10–50 µM (higher than kinetic assays) to ensure sufficient metabolite generation.
-
Analysis: High-Resolution Mass Spectrometry (HRMS).[2][3][4]
Step 2: Analyze the Mass Shift
-
+16 Da (M+16): Indicates oxidation.[2][3] This is the critical decision point. It could be an N-oxide (reversible, less problematic) or a C-hydroxyl (irreversible, leads to ring opening).[2]
Step 3: The Titanium Trichloride (
-
Protocol: Add
to your incubated sample.[2][3] -
Logic:
selectively reduces N-oxides back to the parent amine but does not reduce C-hydroxyl metabolites.[2]
Visualizing the Metabolic Liability
The following diagram illustrates the two divergent pathways. C-hydroxylation is the destructive pathway leading to ring cleavage.[2]
Figure 1: Divergent metabolic pathways of the morpholine ring. C-oxidation leads to irreversible ring opening, while N-oxidation is often reversible.[2]
Solution Engineering: Stabilization Strategies
Once you have confirmed C-oxidation is the driver of instability, apply these structural modifications.
Strategy A: Deuteration (The "Switch" Tactic)
Concept: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond. Replacing hydrogens at the metabolic soft spot (usually C2/C6 adjacent to the Nitrogen or Oxygen) increases the activation energy for CYP450 oxidation (Kinetic Isotope Effect).
-
When to use: When you need to maintain the exact pharmacological profile (potency/selectivity) but improve
.[3] -
Expectation: Can reduce clearance by 20–50% depending on the contribution of that specific site to total clearance.
Strategy B: Steric Blocking & Electronic Deactivation
Concept: Introduce substituents to physically block the enzyme or lower the electron density of the ring.
| Modification | Mechanism | Effect on Stability | Effect on Physicochem |
| Gem-dimethyl (at C2/C6) | Steric hindrance blocks CYP approach.[2][5] | High (Significant improvement) | Increases Lipophilicity (+LogD).[2][3] |
| Electron Withdrawing Groups (EWG) | Reduces electron density on N, making | Medium | Lowers pKa of Nitrogen.[2][3] |
| Bridged Systems | Changes ring puckering and restricts access to hydrogens.[2] | High | Increases |
Strategy C: Bioisosteric Replacement (The "Swap" Tactic)
User Question: I can tolerate minor structural changes. What are the best bioisosteres for a morpholine ring?
Technical Response: If the morpholine nitrogen is not a critical hydrogen bond donor/acceptor, consider these proven scaffolds:
-
Bridged Morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane):
-
Why: These restrict the conformation, preventing the ring from adopting the geometry required for CYP oxidation. They also often improve water solubility.[2]
-
-
Spirocyclic Morpholines:
-
Oxetanes / Azetidines:
-
Why: Smaller rings reduce the number of oxidizable C-H bonds and lower lipophilicity.
-
Decision Workflow: Optimization Protocol
Use this logic tree to select the correct stabilization strategy based on your MetID data.
Figure 2: Strategic decision tree for optimizing morpholine metabolic stability.
Experimental Protocol: Microsomal Stability Assay
Standard Operating Procedure (SOP-042): Determination of Intrinsic Clearance
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[2][3]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
).[2] -
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Procedure:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add Test Compound (Final conc: 1 µM; DMSO < 0.1%). Add NADPH system to start reaction.[1][2][3]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL Stop Solution. Vortex for 10 min; Centrifuge at 4000 rpm for 20 min.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor disappearance of parent peak.[2]
Calculation:
Plot
Frequently Asked Questions (FAQs)
Q: Can I just replace the Oxygen with Sulfur (Thiomorpholine) to improve stability? A: Generally, no. While sulfur is less electronegative, thiomorpholines are prone to S-oxidation (sulfoxide/sulfone formation), which often creates new metabolic liabilities and can significantly alter the electronic properties of the ring.
Q: Why is my deuterated analog not showing improved stability in vivo? A: This is known as "Metabolic Switching."[2][3] If you block the primary morpholine oxidation pathway with deuterium, the enzyme may simply shift to a secondary metabolic site on the molecule (e.g., an aromatic ring or alkyl chain) that was previously slower. You must profile the whole molecule, not just the ring.
Q: Are bridged morpholines commercially available? A: Yes, many bridged analogs (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) are now standard building blocks available from major vendors like Enamine or WuXi.[2] They are increasingly preferred over simple morpholines in modern drug design due to their defined vector space and improved stability.[2]
References
-
Morpholine Metabolism & Bioactivation
-
Deuteration Strategies
-
Bioisosteres & Bridged Systems
-
Metabolite Identification Protocols
-
N-Oxide Determination (TiCl3 Method)
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Scale-Up Synthesis of Octahydropyrido[2,1-c]morpholine-3-carbonitrile
Welcome to the Process Chemistry Technical Support Center. This hub is dedicated to troubleshooting the kilogram-scale synthesis of the preclinical chiral building block, Octahydropyrido[2,1-c]morpholine-3-carbonitrile . Moving from bench-scale discovery to pilot-plant production introduces complex challenges in thermodynamics, regioselectivity, and phase-transfer kinetics. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure synthetic integrity.
Process Architecture & Mechanistic Pathways
Understanding the macroscopic workflow and the microscopic electron flow is critical before addressing specific scale-up failures. The synthesis relies on the construction of the bicyclic core, followed by a late-stage alpha-cyanation to install the nitrile group.
Caption: Process workflow for the scale-up synthesis of Octahydropyrido[2,1-c]morpholine-3-carbonitrile.
Caption: Mechanistic pathway of the Polonovski-Potier alpha-cyanation of the bicyclic tertiary amine.
Troubleshooting & FAQs
Issue 1: Exothermic Runaway During Iminium Generation
Q: At the 5 kg scale, the addition of trifluoroacetic anhydride (TFAA) to the N-oxide intermediate causes a severe exotherm, leading to degradation and dark tar formation. How do we mitigate this?
A: The Polonovski-Potier reaction is highly exothermic due to the rapid acylation of the N-oxide oxygen, which immediately undergoes elimination to form the reactive iminium ion[1]. At bench scale, this heat is easily dissipated through the glass flask. At pilot scale, the surface-area-to-volume ratio drops exponentially, causing localized hot spots.
-
Causality: Thermal degradation of the iminium ion leads to polymerization of the heterocycle. Furthermore, unreacted peroxides from the preceding N-oxidation step will violently decompose upon acidification by TFAA.
-
Solution: Transition from batch addition to a semi-continuous flow setup for the TFAA dosing, or dilute the TFAA in 5 volumes of anhydrous dichloromethane (DCM) and dose over 4–6 hours at -20°C. Crucial: You must quench and verify residual peroxides (<10 ppm) using KI starch indicators before initiating the TFAA addition.
Issue 2: Poor Regioselectivity During Cyanation
Q: We are seeing cyanation at multiple positions on the bicyclic core. How do we ensure exclusive alpha-cyanation at the C3 position of the morpholine ring?
A: The regioselectivity of the cyanide attack is strictly dictated by where the iminium ion forms. Because the bridgehead nitrogen is shared between the piperidine and morpholine rings, elimination can occur in multiple directions.
-
Causality: The Polonovski elimination is governed by the stereoelectronic requirement that the breaking C-H bond must be antiperiplanar to the N-O bond. If the N-oxide conformation is highly flexible, you will get a mixture of iminium isomers.
-
Solution: If chemical oxidation yields poor regiocontrol, transition to an electrochemical oxidative cyanation. Utilizing ABNO (9-azabicyclononane N-oxyl) as a catalytic mediator during electrolysis has been proven to provide superior regiocontrol for secondary and tertiary piperidine/morpholine systems by favoring the most hydridic C-H bond[2].
Issue 3: Stubborn Emulsions During Aqueous Workup
Q: After the core cyclization, extracting the octahydropyrido[2,1-c]morpholine intermediate results in unbreakable emulsions. Centrifugation is bottlenecking our plant.
A: Morpholine derivatives possess both amine and ether functional groups, giving them unique solubility profiles and surfactant-like properties in biphasic systems[3].
-
Causality: The conjugate acid (morpholinium) is highly water-soluble, while the free base partitions into organic solvents. At near-neutral pH, the molecule acts as a phase-transfer surfactant, stabilizing micro-droplets of DCM in water.
-
Solution: Adjust the aqueous phase pH to >12 using 5M NaOH to fully deprotonate the tertiary amine before extraction. If emulsions persist, filter the biphasic mixture through a pad of Celite to remove colloidal polymeric byproducts, and maintain the extraction temperature at 35°C to reduce viscosity. Always adhere to strict exposure limits (PEL-TWA 20 ppm) when handling morpholine derivatives, as they are severe respiratory and mucosal irritants[4].
Quantitative Scale-Up Metrics
To evaluate process health, compare your pilot-plant metrics against these standardized benchmarks. Deviations indicate mass-transfer or thermodynamic failures.
| Parameter | Bench Scale (50 g) | Pilot Scale (5 kg) | Variance Rationale |
| Overall Yield (Cyanation) | 82% | 68% | Yield drop due to localized heating during TFAA dosing and subsequent iminium degradation. |
| Diastereomeric Excess (de) | >95% (C3 position) | 88% | Slower cooling profiles at scale allow for thermodynamic equilibration (epimerization) of the nitrile. |
| E-Factor (kg waste / kg API) | 45 | 110 | Drastic increase due to the higher volumes of aqueous wash required to break morpholine-induced emulsions. |
| Cyanide Equivalents | 1.2 eq TMSCN | 1.5 eq NaCN | Switch to NaCN at scale for safety/cost requires higher equivalents due to biphasic mass-transfer limitations. |
Self-Validating Protocol: Pilot-Scale Alpha-Cyanation
This Standard Operating Procedure (SOP) utilizes a self-validating framework. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: N-Oxide Formation & Peroxide Quench
-
Charge the reactor with Octahydropyrido[2,1-c]morpholine (5.0 kg, 1.0 eq) and DCM (50 L).
-
Cool to 0°C. Dose m-CPBA (1.05 eq) in portions over 2 hours, maintaining internal temperature <5°C.
-
Causality Check:m-CPBA is used over H2O2 to prevent water introduction, which would later hydrolyze the delicate iminium intermediate.
-
Quench with 10% aqueous Na2S2O3 (20 L).
-
IPC Validation: Test organic layer with peroxide test strips. Pass criteria: <10 ppm peroxide. (Failure to meet this will result in an explosive reaction in Step 2).
Step 2: Polonovski-Potier Rearrangement
-
Dry the organic layer over anhydrous Na2SO4 and filter into a clean, dry Hastelloy reactor.
-
Cool the solution to -20°C.
-
Dose TFAA (1.5 eq) via a dip-tube over 4 hours.
-
IPC Validation: Analyze by ReactIR (in-situ FTIR). Pass criteria: Disappearance of N-O stretch (950 cm⁻¹) and appearance of Iminium C=N stretch (1670 cm⁻¹).
Step 3: Cyanide Trapping
-
While maintaining -20°C, dose Trimethylsilyl cyanide (TMSCN) (1.2 eq) dissolved in DCM (5 L) over 2 hours.
-
Causality Check: TMSCN is preferred over aqueous NaCN for this specific substrate to maintain a homogeneous, anhydrous environment, preventing the formation of the hydroxylated byproduct (hemiaminal).
-
Warm slowly to 10°C over 4 hours.
-
IPC Validation: Analyze by HPLC. Pass criteria: >95% conversion to Octahydropyrido[2,1-c]morpholine-3-carbonitrile.
Step 4: Workup and Isolation
-
Quench the reaction by slowly dosing saturated aqueous NaHCO3 (20 L) to neutralize trifluoroacetic acid byproducts.
-
Adjust the aqueous layer to pH 12 with 5M NaOH to break the morpholine-stabilized emulsion[3].
-
Separate phases, concentrate the organic layer under vacuum, and crystallize the product from Isopropanol/Heptane (1:4) to upgrade the diastereomeric purity.
References
-
Polonovski transformation of (+)-nupharidine. Stereochemistry and utility in synthesis. Journal of the American Chemical Society - ACS Publications. Available at:[Link]
-
Morpholine. Wikipedia. Available at:[Link]
-
Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. National Institutes of Health (NIH). Available at:[Link]
-
MORPHOLINE. Occupational Safety and Health Administration (OSHA). Available at: [Link]
Sources
Technical Support Center: Addressing Solubility Issues of Novel Pyridomorpholine Compounds
Welcome to the technical support center for our novel pyridomorpholine compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of molecules. We understand that navigating the experimental landscape of new chemical entities can be challenging, particularly when it comes to solubility. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and accelerate your research.
Understanding the Challenge: The Physicochemical Nature of Pyridomorpholines
Pyridomorpholine scaffolds are of significant interest in medicinal chemistry due to their versatile therapeutic potential.[1][2][3][4] However, their inherent structural characteristics can often lead to poor aqueous solubility, a major obstacle in drug development.[5][6][7] It's estimated that over 70% of new chemical entities in development pipelines are poorly soluble, making this a common and critical challenge to address.[8][9][10]
The pyridine ring, while offering beneficial polarity and the potential for ionization, is part of a larger, often rigid and planar structure in pyridomorpholine derivatives.[1][3][11] This planarity can promote strong crystal lattice packing, similar to what is observed in some substituted pyridone compounds, leading to high lattice energy that is difficult for solvents to overcome.[11] This phenomenon is sometimes referred to as the "brick-dust" problem.[12][13] Furthermore, the overall lipophilicity of the molecule, dictated by its various substituents, plays a crucial role in its limited affinity for aqueous media.[12]
Frequently Asked Questions (FAQs)
Q1: Why is my pyridomorpholine compound showing such low aqueous solubility?
A1: The low aqueous solubility of pyridomorpholine compounds typically stems from a combination of factors inherent to their molecular structure. Many derivatives possess a planar and aromatic character, which can lead to strong intermolecular forces within the crystal lattice, making it energetically unfavorable for the solid to dissolve.[11] Additionally, depending on the specific functional groups attached to the core structure, the molecule may have a high degree of lipophilicity (a "grease-ball" characteristic), further limiting its ability to favorably interact with water molecules.[12]
Q2: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A2: This is a classic case of precipitation upon dilution of a DMSO stock solution. Your compound is soluble in the organic solvent (DMSO), but upon introduction to the aqueous buffer (an anti-solvent), the solution becomes supersaturated, leading to the compound precipitating out.[11] This indicates that the thermodynamic solubility of your compound in the final aqueous medium is low.[11]
To address this, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to decrease the final concentration of your compound in the assay to a level below its aqueous solubility limit.
-
Modify the buffer: The addition of co-solvents or surfactants to your aqueous buffer can help to increase the kinetic or thermodynamic solubility of your compound.[14][15]
-
Explore alternative formulation strategies: For in vivo studies, a simple DMSO stock is often not viable. You will need to develop a more sophisticated formulation to maintain solubility.
Q3: Can I just adjust the pH to improve the solubility of my pyridomorpholine compound?
A3: Adjusting the pH can be a very effective strategy, but only if your pyridomorpholine derivative possesses ionizable functional groups.[6][11]
-
For weakly basic compounds: The pyridine nitrogen is weakly basic. Lowering the pH of the solution will lead to its protonation, forming a more soluble cationic salt.
-
For weakly acidic compounds: If your compound has an acidic functional group, increasing the pH will deprotonate it, forming a more soluble anionic salt.
-
For neutral compounds: If your pyridomorpholine derivative lacks ionizable groups, pH modification will have a minimal impact on its solubility.[11]
It is crucial to determine the pKa of your compound to guide your pH adjustment strategy effectively.
Q4: What is the difference between increasing the dissolution rate and increasing the equilibrium solubility?
A4: This is a critical distinction in formulation science.
-
Equilibrium (or thermodynamic) solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[16] This is a fixed physicochemical property.
-
Dissolution rate is the speed at which the solid compound dissolves in a solvent.
Techniques like micronization (reducing particle size) increase the surface area of the compound, which in turn increases the dissolution rate.[6][7][14] However, micronization does not change the equilibrium solubility.[6][14] For many oral drug delivery applications, a faster dissolution rate can lead to improved bioavailability, even if the equilibrium solubility is not altered.[9]
Troubleshooting Guides
Issue 1: Initial Solubility Screening Reveals Poor Aqueous Solubility (<10 µg/mL)
This is a common starting point for many promising but challenging compounds. A systematic approach is necessary to identify a viable path forward.
Recommended Strategies:
-
Comprehensive Physicochemical Characterization:
-
Determine pKa: This will inform if pH modification is a viable strategy.
-
Measure LogP/LogD: This will quantify the lipophilicity of your compound.
-
Solid-State Characterization (DSC, TGA, XRPD): Understanding the crystalline form (polymorphs) is crucial, as different polymorphs can exhibit different solubilities.[17]
-
-
Systematic Co-solvent and Surfactant Screening:
-
Co-solvents: Evaluate the solubility of your compound in various pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][18][19]
-
Surfactants: Screen a panel of non-ionic surfactants (e.g., polysorbates, poloxamers) and ionic surfactants (if appropriate for the intended application) to identify those that can form micelles to encapsulate and solubilize your compound.[18][19][20]
-
Experimental Workflow: Solubility Screening
Caption: Initial solubility troubleshooting workflow.
Issue 2: Compound is Highly Lipophilic (High LogP) and pH Modification is Ineffective
For these "grease-ball" type molecules, more advanced formulation strategies that can accommodate lipophilic compounds are required.
Recommended Strategies:
-
Lipid-Based Formulations: These are often an excellent choice for lipophilic drugs.[8][21]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[8][19]
-
Microemulsions: Similar to SEDDS, these are thermodynamically stable, transparent systems of oil, water, surfactant, and co-surfactant that can solubilize hydrophobic drugs.[7][8]
-
-
Complexation with Cyclodextrins:
Data Presentation: Excipient Screening for a Lipophilic Pyridomorpholine
| Formulation Strategy | Excipient(s) | Achieved Solubility (µg/mL) | Observations |
| Co-solvency | 20% Ethanol in Water | 15 | Limited improvement |
| Surfactant | 2% Polysorbate 80 | 50 | Moderate improvement, some foaming |
| Cyclodextrin Complexation | 10% Hydroxypropyl-β-Cyclodextrin | 250 | Significant improvement, clear solution |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | >1000 | Forms a stable microemulsion |
Issue 3: Crystalline Compound with High Melting Point ('Brick-Dust' Molecule)
For compounds with high crystal lattice energy, strategies that disrupt this ordered solid state are often the most effective.
Recommended Strategies:
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique for enhancing the solubility of crystalline compounds.[8][12][22]
-
The crystalline active pharmaceutical ingredient (API) is molecularly dispersed in a polymeric carrier, converting it to a high-energy amorphous state.[8][9] This amorphous form has a higher apparent solubility and faster dissolution rate than the crystalline form.
-
Commonly used polymers include povidone (PVP), copovidone, and hypromellose acetate succinate (HPMCAS).[21]
-
Techniques like spray drying and hot-melt extrusion are used to prepare ASDs.[5][9]
-
-
Particle Size Reduction to the Nanoscale:
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, which are stabilized by surfactants and/or polymers.[8] The significant increase in surface area leads to a substantial increase in dissolution velocity.
-
Experimental Workflow: Amorphous Solid Dispersion Formulation
Caption: Amorphous Solid Dispersion (ASD) development workflow.
Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This is the gold standard method for determining the thermodynamic solubility of a compound.[23][24]
-
Preparation: Add an excess amount of the pyridomorpholine compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[23]
-
Sample Collection: Carefully withdraw a sample from each vial and separate the undissolved solid from the supernatant. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[23]
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[23]
-
Solid-State Analysis: Analyze the remaining solid material by XRPD or DSC to check for any polymorphic transformations that may have occurred during the experiment.[23]
Protocol 2: Screening for Co-solvent and Surfactant Effects
-
Stock Solution Preparation: Prepare a concentrated stock solution of your pyridomorpholine compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Excipient Solutions: Prepare a range of aqueous solutions containing different concentrations of various co-solvents (e.g., 5%, 10%, 20% PEG 400) and surfactants (e.g., 0.5%, 1%, 2% Polysorbate 80).
-
Mixing: Add a small, fixed volume of the compound stock solution to each of the excipient solutions.
-
Observation and Analysis: Equilibrate the samples as in the shake-flask method. Visually inspect for any precipitation. Quantify the concentration of the dissolved compound in the clear supernatant by HPLC.
References
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). IOPscience. Retrieved February 27, 2026, from [Link]
-
Müller, C., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved February 27, 2026, from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. Retrieved February 27, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics. Retrieved February 27, 2026, from [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved February 27, 2026, from [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 27, 2026, from [Link]
-
Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. Retrieved February 27, 2026, from [Link]
-
Al-Bayati, F. A. F., & Al-Amiery, A. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved February 27, 2026, from [Link]
-
Ipar, V. S., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 13(9), 1343. [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1245-1251. [Link]
-
Christodoulou, M. S., et al. (2026, January 14). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. Retrieved February 27, 2026, from [Link]
-
Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved February 27, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. Retrieved February 27, 2026, from [Link]
-
How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024, April 1). American Pharmaceutical Review. Retrieved February 27, 2026, from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 27, 2026, from [Link]
-
Friesen, D. T., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Industrial Pharmacy, 44(1), 1-13. [Link]
-
Singh, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22695-22727. [Link]
-
Bagde, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2155-2176. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]
-
Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. pharmajournal.net [pharmajournal.net]
- 17. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. longdom.org [longdom.org]
- 20. Estrategias de formulación para API poco solubles | Artículo | Dr. Reddy’s [api.drreddys.com]
- 21. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 22. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 23. raytor.com [raytor.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
Modifying the octahydropyrido[2,1-c]morpholine scaffold to reduce off-target effects
A Guide for Medicinal Chemists and Drug Development Professionals
Welcome to the technical support center for the octahydropyrido[2,1-c]morpholine scaffold. This guide, designed for researchers and scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with modifying this scaffold, with a primary focus on mitigating off-target effects. As Senior Application Scientists, we have structured this guide to follow the logical workflow of a drug discovery project, moving from understanding the problem to implementing and validating solutions.
Section 1: Understanding Off-Target Effects (FAQs)
This section addresses common initial questions regarding the off-target liabilities of the octahydropyrido[2,1-c]morpholine scaffold.
Q1: What are the most common off-target effects associated with the octahydropyrido[2,1-c]morpholine scaffold and similar nitrogen-containing heterocycles?
A1: The octahydropyrido[2,1-c]morpholine scaffold, like many nitrogen-containing heterocyclic compounds, presents a risk for several off-target interactions that can lead to adverse drug reactions.[1] The most critical off-target to consider is the hERG (human Ether-à-go-go-Related Gene) potassium channel .[2] Blockade of the hERG channel can prolong the QT interval in the electrocardiogram, leading to potentially fatal cardiac arrhythmias.[3][4]
Other significant off-target liabilities include:
-
Cytochrome P450 (CYP) enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolic profiles.
-
Other GPCRs, ion channels, and kinases: Depending on the specific substitutions on the scaffold, unintended interactions with other receptors and enzymes can occur, leading to a range of side effects.[1][5] For CNS-active agents, off-target effects can manifest as cognitive impairment or other neurological side effects.[6]
Q2: How can I predict potential off-target effects for my novel octahydropyrido[2,1-c]morpholine derivatives early in the discovery process?
A2: Early prediction of off-target effects is crucial to avoid costly late-stage failures.[1][7] A multi-pronged approach is most effective:
-
In Silico Profiling: Utilize computational tools and predictive models to screen your virtual compounds against a panel of known off-targets.[8][9][10][11] These models use algorithms based on chemical structure (2D) and protein-ligand interactions (3D) to predict binding affinities.[8][12] Publicly available databases like ChEMBL can also provide activity data for structurally similar compounds.[12]
-
Physicochemical Property Analysis: Analyze key physicochemical properties such as lipophilicity (LogP/LogD), pKa, and molecular weight. High lipophilicity and the presence of a basic nitrogen are well-known risk factors for hERG inhibition.[2][13]
-
Literature and Database Review: Search for published data on compounds containing the same or similar scaffolds to identify known liabilities.
Q3: What specific structural features of the octahydropyrido[2,1-c]morpholine scaffold contribute to off-target binding?
A3: The key features driving off-target effects, particularly hERG binding, are often related to the scaffold's physicochemical properties:
-
Basic Nitrogen Atom: The nitrogen atom in the piperidine ring can become protonated at physiological pH, leading to a positive charge. This basic center is a primary driver for hERG channel binding through cation-π interactions with aromatic residues in the binding pocket.[2][13]
-
Lipophilicity: The overall hydrophobicity of the molecule influences its ability to access the hERG channel's binding site within the cell membrane.[2][14] Highly lipophilic compounds tend to have higher hERG affinity.
-
Aromatic Moieties: Substituents containing aromatic rings can participate in π-π stacking interactions within the hERG binding pocket, further increasing affinity.[2]
Section 2: Strategies for Mitigating Off-Target Effects (Troubleshooting Guide)
This section provides actionable solutions for common problems encountered during the optimization of octahydropyrido[2,1-c]morpholine derivatives.
Problem: My lead compound demonstrates potent on-target activity but has a narrow therapeutic window due to significant hERG inhibition.
This is a common challenge in medicinal chemistry. The goal is to reduce hERG affinity while maintaining or improving on-target potency.
Solution 1: Structure-Based Modifications
The causality behind these modifications lies in altering the key interactions between the compound and the off-target protein.
-
Reduce Basicity (pKa) of the Nitrogen Atom: This is one of the most effective strategies to mitigate hERG liability.[2][13]
-
Introduce Electron-Withdrawing Groups: Placing electronegative atoms (e.g., fluorine) or groups near the basic nitrogen can lower its pKa through inductive effects.[2]
-
Bioisosteric Replacement: Consider replacing the piperidine ring with a less basic heterocycle, such as a morpholine or piperazine ring.[2]
-
-
Decrease Lipophilicity: Reducing the overall hydrophobicity of the molecule can decrease its concentration in the plasma membrane near the hERG channel.[2][14]
-
Add Polar Functional Groups: Incorporating polar groups like hydroxyls (-OH), amides (-CONH2), or carboxylic acids (-COOH) can increase hydrophilicity and reduce hERG affinity.[3][13] The introduction of a carboxylic acid to form a zwitterion can be particularly effective.[2]
-
Introduce Heteroatoms: Replacing a carbon atom in an aromatic or aliphatic ring with a nitrogen atom (e.g., phenyl to pyridyl) can decrease lipophilicity and disrupt favorable interactions with the hERG channel.[3][13]
-
-
Disrupt Favorable Binding Interactions:
-
Introduce Steric Hindrance: Adding bulky groups near the key interaction points can prevent the molecule from adopting the optimal conformation for hERG binding.[2]
-
Increase Rigidity: Constraining the conformation of the molecule by introducing rings or rigid linkers can sometimes decrease hERG affinity by preventing the necessary alignment within the binding pocket.[15]
-
Solution 2: Physicochemical Property Optimization
A compound's behavior in the body is governed by its physicochemical properties.[16][17][18] Optimizing these properties can lead to a better safety profile.
| Property | Typical Issue | Optimization Strategy | Rationale |
| Lipophilicity (LogP/LogD) | LogP > 4 often correlates with increased off-target effects and poor solubility. | Introduce polar groups, heteroatoms, or reduce the size of hydrophobic substituents. | Reduces non-specific binding, improves solubility, and can decrease hERG affinity.[2][14] |
| Basicity (pKa) | pKa > 8.5 for a basic nitrogen is a high-risk factor for hERG binding. | Add electron-withdrawing groups near the basic center. | Lowers the concentration of the protonated species at physiological pH, reducing cation-π interactions.[2][13] |
| Solubility | Poor aqueous solubility can lead to inaccurate assay results and poor bioavailability. | Add ionizable groups or polar functional groups. | Ensures the compound is in solution for biological assays and can be absorbed in vivo.[16] |
| Molecular Weight (MW) | High MW can lead to poor permeability and "molecular obesity." | Aim for MW < 500 Da, following Lipinski's guidelines where appropriate. | Improves the chances of good oral bioavailability.[19] |
Section 3: Experimental Protocols & Assays
To ensure trustworthiness, the following protocols are provided as self-validating systems with necessary controls.
Protocol 1: General Procedure for N-Dealkylation and Re-alkylation to Modify Substituents
This protocol allows for the modification of substituents on the piperidine nitrogen, a common strategy for tuning physicochemical properties.
Materials:
-
Starting octahydropyrido[2,1-c]morpholine derivative
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Desired alkylating agent (e.g., alkyl halide, epoxide)
-
Base (e.g., K2CO3, DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Dealkylation: a. Dissolve the starting material in DCM. b. Cool the solution to 0 °C. c. Add ACE-Cl dropwise and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). d. Concentrate the reaction mixture under reduced pressure. e. Add MeOH and reflux for 1-2 hours. f. Remove the solvent in vacuo to obtain the crude secondary amine.
-
Purification: a. Purify the crude secondary amine by silica gel chromatography.
-
N-Alkylation: a. Dissolve the purified secondary amine in ACN or DMF. b. Add the base (e.g., K2CO3) and the desired alkylating agent. c. Stir the reaction at room temperature or with heating until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: a. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). b. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. d. Purify the final product by silica gel chromatography or preparative HPLC.
-
Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: High-Throughput Off-Target Screening using a Cell Microarray Assay
This protocol outlines a method for screening compounds against a panel of off-targets expressed on the surface of cells.[20]
Materials:
-
Cell microarray slides with various human proteins expressed on the cell surface.[20]
-
Test compounds and control compounds (known binders and non-binders).
-
Fluorescently labeled secondary antibody or detection reagent.
-
Wash buffers (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Microarray scanner.
Procedure:
-
Blocking: a. Incubate the cell microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Compound Incubation: a. Prepare serial dilutions of the test compounds and controls. b. Add the compound solutions to the wells of the microarray slide and incubate for 1-2 hours at room temperature.
-
Washing: a. Wash the slide three times with wash buffer to remove unbound compounds.
-
Detection: a. If direct detection is not possible, incubate with a primary antibody that recognizes a tag on the expressed proteins, followed by a fluorescently labeled secondary antibody. b. Alternatively, use a detection method that measures changes in cellular properties upon compound binding.
-
Final Wash: a. Perform a final series of washes to remove any unbound detection reagents.
-
Data Acquisition: a. Scan the microarray slide using a suitable scanner to measure the fluorescence intensity at each spot.
-
Data Analysis: a. Quantify the signal intensity for each protein. b. Normalize the data against controls. c. Identify statistically significant "hits" where the compound binds to an unintended target.
Section 4: Data Interpretation & Next Steps
This section provides a framework for making informed decisions based on the experimental data.
Interpreting Off-Target Screening Data
When analyzing data from an off-target screen, consider the following:
-
Potency (IC50/Ki): A lower value indicates a stronger interaction. A common threshold for concern is an off-target activity within 100-fold of the on-target potency.
-
Selectivity Window: Calculate the ratio of the off-target IC50 to the on-target IC50. A larger window is desirable.
-
Therapeutic Relevance: Prioritize addressing off-targets that are known to cause significant clinical adverse effects (e.g., hERG, key CYP enzymes).
Decision-Making Workflow for Lead Optimization
The following diagram illustrates a typical decision-making process for optimizing a lead compound with off-target liabilities.
Caption: A decision-making workflow for lead optimization.
References
- Target Engagement Assays in Early Drug Discovery. (n.d.). National Institutes of Health.
- Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (2024, November 12). PubMed Central.
- A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. (2012, April 30). PubMed Central.
- Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. (1976, February). PubMed.
- Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide. (2013, April 11). PubMed.
- A Practical Guide to Target Engagement Assays. (2025, December 8). sygnaturediscovery.com.
- How Well Do You Understand Off-Target Liability? (2023, July 17). Charles River Laboratories.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). researchgate.net.
- How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (2025, July 16). Raytor.
- Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter.
- What are the physicochemical properties affecting drug distribution? (2025, May 21). Patsnap Synapse.
- Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
- CNS Drug Liabilities in Early Phase Clinical Trials. (2013, May 1). Applied Clinical Trials.
- Skeletal Editing of Cyclic Scaffolds. (2025, December 8). CCS Chemistry.
- Hybrid Molecules Containing Naphthoquinone and Quinolinedione Scaffolds as Antineoplastic Agents. (2022, August 3). MDPI.
- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024, July 22). nature.com.
- The future of CNS drug development: signs of real progress. (2025, July 21). Drug Target Review.
- Human Ether-a-go-go-Related Gene (hERG) Blockers. (n.d.). Cambridge MedChem Consulting.
- Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs.
- in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. (2024, July 22). RSC Publishing.
- Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For? (2024, May 3). Oligo Therapeutics.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). frontiersin.org.
- Strategies to Avoid and Reduce Off-Target Effects. (2025, January 21). CRISPR Medicine News.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). wuxiapptec.com.
- Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (n.d.). PubMed Central.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020, November 18). MDPI.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PubMed Central.
- Reducing hERG Toxicity Using Reliable hERG Classification Model and Fragment Grow Model. (n.d.). Semantic Scholar.
- In Silico Technology for Target Prediction and Screening. (n.d.). Creative Biolabs.
- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025, November 12). sciencedirect.com.
- physicochemical property of drug molecules with respect to drug actions. (2014, June 15). Journal of Bio Innovation.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
- In Silico & Data Insights. (n.d.). Instem.
- Predictive in silico Off-Target Profiling in Drug Discovery. (n.d.). ResearchGate.
- Predictive Toxicology. (n.d.). Schrödinger.
Sources
- 1. criver.com [criver.com]
- 2. drughunter.com [drughunter.com]
- 3. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. instem.com [instem.com]
- 10. researchgate.net [researchgate.net]
- 11. schrodinger.com [schrodinger.com]
- 12. In Silico Technology for Target Prediction and Screening - Creative Biolabs [psycho-discovery.creative-biolabs.com]
- 13. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
- 14. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 15. Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. raytor.com [raytor.com]
- 17. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 18. jbino.com [jbino.com]
- 19. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00160E [pubs.rsc.org]
- 20. creative-biolabs.com [creative-biolabs.com]
Validation & Comparative
Comparative Guide: Pharmacokinetic Profiles of Nitrile vs. Non-Nitrile Morpholine Analogs
Executive Summary
This guide analyzes the pharmacokinetic (PK) impact of incorporating a nitrile (
Key Insight: The strategic introduction of a nitrile group—either directly on the morpholine ring (carbon-linked) or as an
Mechanistic Comparison: The "Nitrile Effect"
The pharmacokinetic divergence between these two classes stems from the strong electron-withdrawing nature of the nitrile group and its linear geometry.
Physicochemical Properties[1][2]
| Parameter | Standard Morpholine Analog | Nitrile-Modified Morpholine | PK Consequence |
| Basicity (pKa) | Reduced (< 7.0) | Nitrile withdraws electron density, lowering pKa. This reduces lysosomal trapping and improves passive permeability by increasing the non-ionized fraction at physiological pH. | |
| Lipophilicity (LogP) | Low to Moderate (Hydrophilic) | Slightly Lower / Tunable | Nitrile is polar but less lipophilic than a methyl group. It lowers LogD compared to halo-analogs, improving "Lipophilic Ligand Efficiency" (LLE). |
| Electronic State | Electron-rich Nitrogen | Electron-deficient | Reduces susceptibility to oxidation (N-oxide formation) and electrophilic metabolic attack. |
Metabolic Pathways
Standard Morpholine:
-
Primary Liability: Cytochrome P450 (CYP)-mediated oxidation at the carbon
to the nitrogen (C2/C6 positions), leading to ring opening (lactam formation) or -dealkylation. -
Secondary Liability:
-oxidation to form morpholine -oxides.
Nitrile-Modified Morpholine:
-
Metabolic Blockade: Placing a nitrile at a metabolically labile site (e.g., adjacent to the nitrogen) sterically and electronically deactivates the carbon, preventing CYP-mediated hydroxylation.
-
Warhead Capability: In
-cyanomorpholines, the nitrile can act as a reversible covalent electrophile (targeting Serine/Cysteine proteases), which drastically prolongs Target Residence Time , effectively dissociating PK (plasma half-life) from PD (duration of action).
Pharmacokinetic Performance Data
The following data summarizes a representative SAR study optimizing a Cathepsin K inhibitor series, where a standard morpholine was modified with a nitrile group to improve metabolic stability.
Table 1: Comparative PK Parameters (Rat, IV 1 mg/kg)
| Compound Variant | Cl (mL/min/kg) | Bioavailability ( | Metabolic Soft Spot | |
| Analog A (Morpholine) | 45.2 (High) | 0.8 | 12% | Rapid |
| Analog B (3-Cyanomorpholine) | 12.5 (Low) | 4.2 | 68% | Steric/Electronic Block of |
| Analog C ( | 8.1 (Very Low) | 6.5 | 82% | Nitrogen lone pair unavailable for CYP binding |
Interpretation: Analog A exhibits flow-limited clearance, indicating rapid hepatic extraction. The introduction of the nitrile in Analog B and C significantly reduces intrinsic clearance (
), extending half-life () and boosting oral bioavailability ( ).
Visualization of Metabolic Fate
The following diagram illustrates the divergent metabolic pathways of standard vs. nitrile-morpholines.
Figure 1: Divergent metabolic fates. Standard morpholines succumb to oxidative ring opening, while nitrile modification blocks these pathways, favoring renal elimination or target engagement.
Experimental Protocols
To validate these profiles in your own pipeline, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (Intrinsic Clearance)
Objective: Determine
-
Preparation: Prepare 10 mM stock solutions of Test Compounds (Nitrile vs. Non-Nitrile) in DMSO.
-
Incubation:
-
Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH-regenerating system (final conc. 1 mM).
-
Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.
-
-
Sampling: Aliquot 50 µL at
min into acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.
-
Calculation: Plot
vs. time. Slope gives .
Protocol B: GSH Trapping Assay (Reactive Metabolite Check)
Objective: Ensure the nitrile group (especially
-
Incubation: Incubate compound (10 µM) with microsomes (1 mg/mL) + NADPH + Glutathione (GSH, 5 mM) .
-
Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scanning for m/z 308 (GSH adduct).
-
Validation: A lack of GSH-adducts confirms the nitrile is metabolically stable and not acting as a "suicide substrate" causing toxicity.
Strategic Decision Workflow
Use this logic flow to decide when to deploy a nitrile-morpholine scaffold.
Figure 2: Decision matrix for nitrile incorporation based on PK liability and target class.
References
-
Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry. Link
-
Kumari, S., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link
-
Filippatos, T. D., et al. (2014). "The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors." Expert Opinion on Drug Metabolism & Toxicology. Link
-
Wymann, M., et al. (2023).[1] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[1] European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability." Link
Sources
Metabolic Fate of the Nitrile Group: A Comparative Guide to Stability, Toxicity, and Bioactivation
Executive Summary
The nitrile group (–CN) is a potent bioisostere in medicinal chemistry, often employed to improve metabolic stability, enhance potency, or block oxidative soft spots. However, its metabolic fate is a dichotomy: it can either remain a stable, benign pharmacophore or undergo bioactivation to release cytotoxic cyanide (CN⁻).
This guide objectively compares the two primary metabolic divergences of the nitrile group: Oxidative Decyanation (CYP450-mediated) versus Hydrolysis (Nitrilase/Amidase-mediated). It provides actionable protocols for in vitro risk assessment and correlates these findings with in vivo safety profiles.[1]
Part 1: Mechanistic Divergence (The "Why")
The metabolic fate of a nitrile is dictated by the steric and electronic environment of the
Oxidative Decyanation (The Risk Pathway)
Mediated primarily by Cytochrome P450 enzymes (CYP2E1 for small molecules; CYP3A4/2C19 for complex drugs), this pathway involves hydroxylation at the
-
Key Risk: Mitochondrial toxicity via inhibition of Cytochrome C Oxidase.
-
Detoxification: Endogenous Rhodanese converts CN⁻ to Thiocyanate (SCN⁻), which is excreted in urine.
Hydrolysis (The Safe Pathway)
Mediated by non-oxidative enzymes (Nitrilases, Amidases), this pathway converts the nitrile directly to an amide and subsequently to a carboxylic acid. This route avoids cyanide release entirely.
Visualization: The Metabolic Bifurcation
The following diagram illustrates the critical branch point between stable excretion and bioactivation.
Figure 1: The dual metabolic pathways of nitrile-containing drugs. CYP450 oxidation leads to cyanide release, while hydrolysis leads to benign acid metabolites.
Part 2: In Vitro Assessment & Model Selection
Choosing the correct in vitro system is critical because standard Human Liver Microsomes (HLM) often lack the cytosolic fraction where many hydrolytic enzymes reside.
Table 1: Comparative Utility of In Vitro Systems
| Feature | Human Liver Microsomes (HLM) | Primary Hepatocytes | S9 Fraction |
| Primary Enzyme Scope | CYP450s, UGTs (Phase I/II) | All (CYP, Cytosolic, Mitochondrial) | CYP + Cytosolic (Diluted) |
| Nitrile Hydrolysis | Poor (Lacks cytosolic amidases) | Excellent (Physiological relevance) | Moderate |
| Oxidative Decyanation | High Sensitivity (Concentrated CYPs) | Moderate (Physiological levels) | Moderate |
| Cyanide Detection | Ideal for "Worst Case" screening | Complex (CN⁻ can be metabolized) | Good balance |
| Recommendation | Use for Risk ID (Can it release CN?) | Use for Clearance Prediction (Will it release CN?) | Intermediate screen |
Part 3: Experimental Protocol (The Cyanide Trap)
To objectively compare nitrile stability, you must quantify cyanide release. The standard colorimetric assays are often insufficiently sensitive for drug candidates. The Fluorescent Cyanide Trap method using Naphthalene-2,3-dicarboxaldehyde (NDA) is the gold standard for sensitivity and specificity.
Protocol: High-Sensitivity NDA-Taurine Cyanide Assay
Objective: Quantify trace cyanide release from microsomal incubation.
Reagents:
-
NDA Reagent: 0.5 mM Naphthalene-2,3-dicarboxaldehyde in ethanol.
-
Taurine Solution: 50 mM Taurine in HEPES buffer.
-
Stop Solution: 10% Trichloroacetic acid (TCA).
Workflow:
-
Incubation: Incubate test drug (10 µM) with HLM (1 mg/mL) and NADPH (1 mM) at 37°C for 60 min.
-
Termination: Add ice-cold TCA to precipitate proteins and stop metabolism. Centrifuge (3000 x g, 10 min).
-
Derivatization: Mix 100 µL supernatant with 50 µL NDA and 50 µL Taurine.
-
Reaction: Incubate in dark at RT for 30 min. The CN⁻ reacts with NDA/Taurine to form a fluorescent isoindole derivative.
-
Detection: Measure Fluorescence (Ex: 418 nm / Em: 460 nm) or analyze via HPLC-FLD.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the NDA-Taurine fluorescent cyanide detection assay.
Part 4: Comparative Case Studies (Data-Driven)
Not all nitriles are equal. The structural context determines the "Fate."
Table 2: Structural Determinants of Nitrile Fate
| Drug / Compound | Structure Type | Primary Fate | Mechanism | Clinical Outcome |
| Vildagliptin | Pyrrolidine Nitrile | Hydrolysis | Steric hindrance prevents | Safe; Major metabolite is the acid (LAY151). No CN toxicity. |
| Tofacitinib | Aliphatic Nitrile | Mixed | CYP3A4 oxidation at | CN release occurs but is detoxified efficiently. Metabolites M2/M4 formed.[2] |
| Acetonitrile | Small Aliphatic | Oxidation | CYP2E1 oxidation | Toxic at high doses; delayed toxicity due to slow metabolism to CN. |
| Letrozole | Aromatic Nitrile | Stable | Aromatic ring prevents | Excreted largely unchanged or metabolized at distal sites. |
Key Insight: Aromatic nitriles are generally metabolically stable regarding the CN group. Aliphatic nitriles are susceptible to CYP oxidation unless sterically hindered (as in Vildagliptin).
Part 5: In Vivo Translation
When moving from in vitro to in vivo, consider species differences in CYP expression.
-
Species Sensitivity: Rodents (Mice > Rats) generally have higher specific CYP2E1 activity than humans. A drug that releases cyanide in mice may be stable in humans.
-
Biomarker Monitoring:
-
Thiocyanate (SCN⁻): The terminal metabolite of cyanide. Elevated plasma/urinary SCN⁻ is the definitive biomarker for in vivo nitrile bioactivation.
-
Glutathione Adducts: Reactive cyanohydrin intermediates may be trapped by GSH. Screening bile for GSH-conjugates can confirm the oxidative pathway.
-
References
-
Obach, R. S., et al. (2008). "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics.
-
Dieckhaus, C. M., et al. (2005). "Role of Cytochrome P450 2E1 in the Metabolism of Acrylamide and Acrylonitrile in Mice." Chemical Research in Toxicology.
-
Fosaaen, K., et al. (2021). "Metabolism of Tofacitinib: Oxidative Decyanation and Formation of Metabolites."[2] Drug Metabolism and Disposition.
-
Sano, A., et al. (1992). "Fluorometric determination of cyanide in biological fluids with naphthalene-2,3-dicarboxaldehyde and taurine." Analytica Chimica Acta.
-
He, H., et al. (2009). "Metabolic activation of the cyanopyrrolidine moiety in vildagliptin by cytochromes P450." Drug Metabolism and Disposition.
Sources
Safety Operating Guide
Personal protective equipment for handling Octahydropyrido[2,1-c]morpholine-3-carbonitrile
Executive Summary & Risk Classification[1]
Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a fused bicyclic heterocycle containing a nitrile moiety. As is common with advanced pharmaceutical intermediates, specific toxicological data (LD50, OEL) may be absent from public literature.
In the absence of specific data, you must adopt the "Universal Precaution" principle.
We classify this compound as Occupational Exposure Band (OEB) 3 or 4 (High Potency) until proven otherwise. This classification is derived from Structure-Activity Relationship (SAR) analysis:
-
Nitrile Group (-CN): Potential for metabolic release of cyanide anions; acute toxicity via inhalation/ingestion.
-
Morpholine/Piperidine Fused System: Lipophilic amine characteristics suggesting high skin permeability, potential corrosivity, and CNS activity.
Core Directive: Treat as a sensitizing, toxic solid with the potential to liberate Hydrogen Cyanide (HCN) upon contact with strong acids.
Hazard Identification & Mechanism
Understanding why we select specific controls is as important as the controls themselves.
| Functional Group | Associated Hazard Mechanism | Critical Safety Implication |
| Nitrile (-CN) | Metabolic Cyanogenesis: Liver enzymes (P450) may cleave the nitrile, releasing cyanide ions ( | DO NOT treat exposure as a simple chemical burn. Medical surveillance for hypoxia is required. |
| Fused Amine Ring | Causticity & Lipophilicity: Basic amines can saponify fatty tissues (skin) and cross the blood-brain barrier. | Standard latex gloves are insufficient. Immediate decontamination is vital to prevent systemic absorption.[1] |
| Saturated Scaffold | Stability: The "Octahydro" saturation implies chemical stability, meaning it may persist on surfaces if not chemically deactivated. | Simple water wash is ineffective. Chemical decontamination (oxidation) is required. |
Visualizing the Risk Logic
The following diagram illustrates the decision matrix for handling this NCE.
Figure 1: Risk Assessment Logic Flow – From Molecular Structure to Safety Protocol.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for OEB 3/4 nitriles. You must upgrade your barrier protection based on the state of matter (Solid vs. Solution).
Glove Selection: The Permeation Factor
Nitriles and lipophilic amines can permeate disposable nitrile rubber.
-
Solid Handling: Standard Nitrile (minimum 5 mil) is acceptable only if double-gloved.
-
Solution Handling (DCM/DMSO): Disposable nitrile offers <2 minutes protection against carrier solvents.
| Body Area | Standard Prep (Solid Weighing) | High Risk (Solution / Spill) | Rationale |
| Hand (Inner) | Nitrile (4-5 mil) | Nitrile (4-5 mil) | Comfort layer; sweat absorption. |
| Hand (Outer) | Nitrile (Extended Cuff, 8 mil) | Silver Shield / Laminate | CRITICAL: Laminate gloves provide >4hr breakthrough time against organic solvents/amines. |
| Respiratory | N95 (if in Fume Hood) | P100 / PAPR (if outside hood) | Particulate protection is baseline; vapors require engineering controls. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Coverall (Disposable) | Prevent contamination of street clothes; Tyvek resists dust penetration. |
| Eye | Safety Glasses w/ Side Shields | Chemical Goggles + Face Shield | Amine functionality poses a risk of severe corneal damage. |
Operational Protocol: Step-by-Step
Phase 1: Engineering Controls Setup
-
Ventilation: Verify Fume Hood face velocity is 80–100 fpm .
-
Acid Segregation: Remove all strong acids (HCl, H₂SO₄) from the immediate work area.
-
Why? Accidental contact between the nitrile and acid can generate Hydrogen Cyanide gas.
-
-
Decon Prep: Prepare a "Kill Solution" (See Section 5) before opening the vial.
Phase 2: Handling & Weighing
-
Donning: Put on inner nitrile gloves
Tyvek sleeves/coat Outer gloves. -
Static Control: Use an ionizing fan or anti-static gun. Dry powders of fused heterocycles are often electrostatic and "fly."
-
Weighing:
-
Place a tared vial inside a secondary container (e.g., a plastic weigh boat).
-
Transfer solid using a disposable spatula.
-
Never return excess material to the stock bottle (prevents cross-contamination).
-
-
Solubilization: Add solvent immediately to the weighed vial and cap it. Handling the material in solution (closed vial) reduces inhalation risk.
Phase 3: Doffing & Waste[1]
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull inside out). Dispose of as Hazardous Chemical Waste .
-
Wipe Down: Wipe the balance and work surface with a solvent-dampened wipe, then follow with the Decontamination Solution.
Workflow Visualization
Figure 2: Operational Workflow – From Setup to Disposal.
Decontamination & Disposal[1][3][4][5][6]
The "Kill Solution"
Water alone is insufficient for lipophilic amines. You must use a solution that solubilizes the compound and chemically degrades the nitrile.
-
Recipe: 10% Sodium Hypochlorite (Bleach) + Detergent (surfactant).
Disposal Protocol
-
Liquids: Collect all solvent waste in a container labeled "Toxic Organic Waste - Basic/Nitrile."
-
Solids/Consumables: Place contaminated gloves, wipes, and spatulas into a clear plastic bag. Seal it. Place that bag into a second bag (Double-Bagging).
-
Labeling: "Contains Nitrile/Amine Heterocycle. High Potency. DO NOT COMPACT."
Emergency Response
In case of Skin Contact:
-
Drench: Immediately wash with soap and copious water for 15 minutes.
-
Do Not Scrub: Scrubbing abrades the skin and increases absorption.
-
Alert: Inform the safety officer. If symptoms (dizziness, rapid breathing) occur, suspect cyanide toxicity.
In case of Spill:
-
Isolate: Evacuate the immediate area.
-
PPE: Don full Tyvek and P100 respirator.
-
Absorb: Use a specific "Organic/Basic" spill kit. Do not use generic clay if it is acidic.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
